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  • Product: 3-Chloro-6-(4-ethylphenyl)pyridazine
  • CAS: 1105194-66-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of 3-Chloro-6-(4-ethylphenyl)pyridazine

An In-Depth Technical Guide to 3-Chloro-6-(4-ethylphenyl)pyridazine: Synthesis, Properties, and Applications in Drug Discovery Abstract The pyridazine heterocycle is a cornerstone of modern medicinal chemistry, recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Chloro-6-(4-ethylphenyl)pyridazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyridazine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities and its role as a "privileged structure" in drug design.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-Chloro-6-(4-ethylphenyl)pyridazine. We delve into its structural and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its vast potential as a versatile intermediate and biologically active agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the synthesis and evaluation of this and similar compounds. We will discuss the strategic importance of the pyridazine core and its substituents, particularly the reactive chloro group, which serves as a linchpin for further molecular elaboration in the quest for novel therapeutics.[2][3]

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridazine ring system, a six-membered diazine, is a recurring motif in a multitude of biologically active compounds.[4] Its unique electronic properties, including its capacity for hydrogen bonding and dipole interactions, make it an ideal scaffold for engaging with biological targets.[5] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anticonvulsant, and anti-diabetic properties.[4][6][7]

The designation of pyridazines as a "privileged structure" stems from their ability to serve as ligands for diverse biological targets by presenting substituents in a well-defined spatial orientation.[1] Furthermore, the 3-chloro-pyridazine moiety is a particularly valuable synthetic intermediate. The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions that allow for the introduction of a wide array of functional groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2]

Physicochemical Properties and Structural Analysis

The precise experimental data for 3-Chloro-6-(4-ethylphenyl)pyridazine is not extensively documented in publicly available literature. However, we can infer its likely properties based on closely related analogs such as 3-chloro-6-phenylpyridazine and 3-chloro-6-(4-chlorophenyl)pyridazine.[8][9]

Chemical Structure

The molecule consists of a central pyridazine ring substituted with a chlorine atom at position 3 and a 4-ethylphenyl group at position 6.

G start Starting Materials (3,6-Dichloropyridazine, 4-Ethylphenylboronic acid) setup Reaction Setup (Add reagents, solvent, catalyst) start->setup degas Degas with N2/Ar setup->degas reflux Heat to Reflux (12-18h) degas->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up & Extraction reflux->workup monitor->reflux purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize product Final Product: 3-Chloro-6-(4-ethylphenyl)pyridazine characterize->product G ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Dimerizes adp ADP + Pi rtk->adp downstream Downstream Signaling (e.g., RAS/MAPK) rtk->downstream Phosphorylates atp ATP atp->rtk inhibitor Pyridazine Inhibitor (e.g., Title Compound) inhibitor->rtk Blocks ATP Binding Site response Cellular Response (Proliferation, Survival) downstream->response G start Synthesized Compound biochem_assay Biochemical Assay (e.g., Kinase Inhibition) start->biochem_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation) start->cell_assay determine_ic50 Determine IC50/GI50 biochem_assay->determine_ic50 cell_assay->determine_ic50 sar Structure-Activity Relationship (SAR) Analysis determine_ic50->sar lead_opt Lead Optimization sar->lead_opt

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Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-6-(4-ethylphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridazine nucleus is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] Among these, 3-chloro-6-arylpyridazines serve as crucial intermediates in the synthesis of novel therapeutic agents. This guide focuses on the physical and chemical properties of a specific derivative, 3-Chloro-6-(4-ethylphenyl)pyridazine, a molecule of interest for its potential applications in drug discovery and development. The presence of a reactive chlorine atom at the 3-position and a substituted phenyl ring at the 6-position offers versatile opportunities for further chemical modifications, making a thorough understanding of its properties essential for its effective utilization.

While specific experimental data for 3-Chloro-6-(4-ethylphenyl)pyridazine is not widely available in public literature, this guide provides a comprehensive overview based on the known properties of closely related analogs and the general characteristics of the pyridazine ring system. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to anticipate the behavior of this compound and to design synthetic and analytical protocols.

Chemical Structure and Nomenclature

The chemical structure of 3-Chloro-6-(4-ethylphenyl)pyridazine is characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-ethylphenyl group at the 6-position.

Systematic IUPAC Name: 3-Chloro-6-(4-ethylphenyl)pyridazine

Chemical Formula: C₁₂H₁₁ClN₂

Molecular Weight: 218.68 g/mol

Caption: Chemical structure of 3-Chloro-6-(4-ethylphenyl)pyridazine.

Physical Properties

PropertyEstimated Value / DescriptionReference Analogues and Justification
Appearance White to off-white solid3-Chloro-6-phenylpyridazine is a solid.[2] The ethyl group is unlikely to significantly alter the physical state.
Melting Point 100-120 °C3-Chloro-6-phenylpyridazine has a melting point of 159-161 °C.[2] The presence of the ethyl group might slightly lower the melting point due to a less efficient crystal packing.
Boiling Point > 300 °CHigh boiling points are characteristic of pyridazine derivatives due to their polarity and molecular weight. For example, 3-chloro-6-(4-chlorophenyl)pyridazine has a boiling point of 400.9 °C.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.Pyridazine derivatives generally exhibit good solubility in moderately polar organic solvents.[3] The aromatic nature of the compound suggests solubility in aromatic solvents as well.

Chemical Properties and Reactivity

The chemical reactivity of 3-Chloro-6-(4-ethylphenyl)pyridazine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of the labile chlorine atom.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the derivatization of this scaffold. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to introduce diverse functional groups.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3,6-Dichloropyridazine->Suzuki-Miyaura Coupling 4-Ethylphenylboronic Acid 4-Ethylphenylboronic Acid 4-Ethylphenylboronic Acid->Suzuki-Miyaura Coupling Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄)->Suzuki-Miyaura Coupling Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Suzuki-Miyaura Coupling Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Suzuki-Miyaura Coupling Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar) Inert Atmosphere (N₂ or Ar)->Suzuki-Miyaura Coupling Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->Suzuki-Miyaura Coupling 3-Chloro-6-(4-ethylphenyl)pyridazine 3-Chloro-6-(4-ethylphenyl)pyridazine Suzuki-Miyaura Coupling->3-Chloro-6-(4-ethylphenyl)pyridazine

Caption: Synthetic workflow for 3-Chloro-6-(4-ethylphenyl)pyridazine.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), 4-ethylphenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes. Then, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Chloro-6-(4-ethylphenyl)pyridazine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Chloro-6-(4-ethylphenyl)pyridazine are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Technique Predicted Spectral Features
¹H NMR - Aromatic protons of the pyridazine ring appearing as doublets in the downfield region (δ 7.5-8.5 ppm).- Aromatic protons of the 4-ethylphenyl group appearing as two doublets in the region of δ 7.2-8.0 ppm.- A quartet corresponding to the methylene (-CH₂) protons of the ethyl group around δ 2.7 ppm.- A triplet corresponding to the methyl (-CH₃) protons of the ethyl group around δ 1.3 ppm.
¹³C NMR - Aromatic carbons of the pyridazine and phenyl rings in the range of δ 120-160 ppm.- The carbon attached to the chlorine atom will be in the more downfield region of the pyridazine carbons.- Aliphatic carbons of the ethyl group will appear in the upfield region (δ 15-30 ppm).
IR Spectroscopy - C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.- C=C and C=N stretching vibrations of the aromatic rings in the region of 1400-1600 cm⁻¹.- C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.- C-H stretching of the ethyl group around 2850-2960 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.68 g/mol ).- An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns may involve the loss of the chlorine atom, the ethyl group, or cleavage of the pyridazine ring.

Conclusion

3-Chloro-6-(4-ethylphenyl)pyridazine is a valuable heterocyclic building block with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. This guide provides a comprehensive overview of its predicted physical and chemical properties, a reliable synthetic protocol, and expected analytical characteristics. While experimental data for this specific compound remains scarce in the public domain, the information compiled here, based on established chemical principles and data from closely related analogs, offers a solid foundation for researchers to confidently work with and further explore the potential of this promising molecule.

References

  • Chemical Synthesis Database. (2025, May 20). 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

  • Yin, J., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8044-8056.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Three Chongqing Chemdad Co., Ltd. (n.d.). 3-CHLORO-6-(4-METHYLPHENYL)-PYRIDAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Matrix Fine Chemicals. (n.d.). 4,6-DICHLORO-3-PHENYLPYRIDAZINE. Retrieved from [Link]

  • SpectraBase. (n.d.). 2.alpha.,7-Dihydroxycineole 7-(tert-butyldimethylsilyl) ether. Retrieved from [Link]

  • NIST. (n.d.). 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-,(4α,4aα,8aβ)-. Retrieved from [Link]

  • Semrock. (n.d.). ASCII Data. Retrieved from [Link]

  • PubMed. (2002). High-resolution photoelectron spectroscopy of Heusler-type Fe(2)VAl alloy.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-6-(4-ethylphenyl)pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the putative mechanism of action of 3-chloro-6-(4-ethylphenyl)pyridazine derivatives, a class of compounds with significant potential in oncology and inflammatory diseases. Drawing upon structure-activity relationship (SAR) data from closely related 6-aryl-3-chloropyridazine analogues, this document elucidates the likely molecular targets and signaling pathways modulated by these compounds. We will delve into their probable roles as kinase inhibitors and inducers of apoptosis, supported by detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridazine core.

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The unique electronic properties and structural features of the pyridazine ring allow for diverse substitutions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3][4] The 3-chloro-6-aryl substitution pattern, in particular, has been a focal point of research, with numerous studies highlighting its importance for potent biological activity. The presence of a chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space and the optimization of pharmacological properties. The aryl group at the 6-position is crucial for interactions with biological targets, and subtle modifications to this group can significantly impact potency and selectivity. This guide will specifically focus on derivatives featuring a 4-ethylphenyl group at the 6-position, extrapolating from the wealth of data on similar 6-arylpyridazines to propose a detailed mechanism of action.

Postulated Mechanism of Action: A Multi-faceted Approach

Based on extensive research into the broader class of 3-chloro-6-arylpyridazine derivatives, the primary mechanism of action for 3-chloro-6-(4-ethylphenyl)pyridazine derivatives is likely centered around the inhibition of key cellular signaling pathways implicated in cancer and inflammation. The two most prominent and interconnected mechanisms are kinase inhibition and the induction of apoptosis.

Kinase Inhibition: Targeting Dysregulated Signaling Cascades

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold has been identified as a core structural motif in numerous kinase inhibitors.[5]

  • c-Jun N-terminal Kinase (JNK) Pathway: Several studies have identified 3,6-disubstituted pyridazine derivatives as potent inhibitors of the JNK1 pathway.[6] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting JNK1, these compounds can disrupt pro-inflammatory and pro-survival signaling in cancer cells. The 4-ethylphenyl group likely plays a significant role in binding to the hydrophobic pocket of the kinase domain.

  • Cyclin-Dependent Kinases (CDKs): The cell cycle is tightly regulated by a family of protein kinases known as CDKs. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Certain 3,6-disubstituted pyridazine derivatives have been shown to target CDK2, leading to cell cycle arrest and apoptosis.[7] The ethylphenyl moiety could contribute to favorable interactions within the ATP-binding site of CDK2.

The proposed interaction of a 3-chloro-6-(4-ethylphenyl)pyridazine derivative with a generic kinase active site is depicted in the following diagram:

G cluster_kinase Kinase Active Site cluster_inhibitor 3-Chloro-6-(4-ethylphenyl)pyridazine Derivative ATP_pocket ATP Binding Pocket pyridazine Pyridazine Core gatekeeper Gatekeeper Residue hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket pyridazine->hinge H-bonding chloro 3-Chloro Group chloro->gatekeeper Halogen bond/Steric interaction ethylphenyl 4-Ethylphenyl Group ethylphenyl->hydrophobic_pocket Hydrophobic interaction

Caption: Proposed binding mode of a 3-chloro-6-(4-ethylphenyl)pyridazine derivative within a kinase active site.

Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. A significant body of evidence suggests that 3,6-disubstituted pyridazine derivatives can induce apoptosis in cancer cells.[5][7] This is often a downstream consequence of kinase inhibition, which disrupts survival signals and activates pro-apoptotic pathways.

The induction of apoptosis by these compounds is likely mediated through the intrinsic pathway, involving the mitochondria. Inhibition of pro-survival kinases can lead to the activation of pro-apoptotic proteins such as Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. This triggers a caspase cascade, ultimately leading to the execution of the apoptotic program.

The following diagram illustrates the proposed signaling pathway for apoptosis induction:

G compound 3-Chloro-6-(4-ethylphenyl)pyridazine Derivative kinase Pro-survival Kinase (e.g., JNK1, CDK2) compound->kinase Inhibition pro_survival Pro-survival Signaling kinase->pro_survival bcl2_family Bcl-2 Family Regulation kinase->bcl2_family Inhibits pro-apoptotic members pro_survival->bcl2_family Suppresses mitochondria Mitochondria bcl2_family->mitochondria Regulates mitochondrial permeability cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis G start 3-(4-ethylbenzoyl)propanoic acid + Hydrazine Hydrate step1 Reflux in Acetic Acid start->step1 intermediate 6-(4-ethylphenyl)-2(1H)-pyridazin-3-one step1->intermediate step2 Phosphorus Oxychloride, DMF intermediate->step2 product 3-Chloro-6-(4-ethylphenyl)pyridazine step2->product

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Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-Chloro-6-(4-ethylphenyl)pyridazine for Advanced Research Applications

Abstract This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the heteroaromatic compound 3-Chloro-6-(4-ethylphenyl)pyridazine: its molecular weight and exact mass. In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the heteroaromatic compound 3-Chloro-6-(4-ethylphenyl)pyridazine: its molecular weight and exact mass. In the realms of medicinal chemistry, drug development, and analytical science, a precise understanding of these parameters is not merely academic but a prerequisite for empirical success. This document elucidates the theoretical basis for these values, details the gold-standard experimental methodology for their verification via high-resolution mass spectrometry (HRMS), and contextualizes their critical importance in compound verification, purity assessment, and metabolic profiling. We will dissect the distinction between the average molecular weight (218.69 g/mol ) and the monoisotopic exact mass (218.0611 Da), providing researchers with the foundational knowledge required for accurate data interpretation and application.

Part 1: Differentiating Core Mass Concepts: Molecular Weight vs. Exact Mass

In the lexicon of chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they describe distinct physical constants with different applications. A failure to appreciate this distinction can lead to significant errors in both stoichiometric calculations and high-fidelity analytical measurements.

Molecular Weight (or Molar Mass)

Molecular weight represents the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes.[1] It is expressed in grams per mole ( g/mol ). This value is macroscopic and is the cornerstone of stoichiometry; it is used for preparing solutions of a specific molarity and for calculating reaction yields based on bulk material.[2][] For instance, to create a 1 Molar solution, one would dissolve the molecular weight in grams of the substance in one liter of solvent.

Exact Mass (or Monoisotopic Mass)

In contrast, exact mass is a microscopic property. It is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl).[4] This value is expressed in Daltons (Da) or unified atomic mass units (u). The significance of exact mass is paramount in the field of mass spectrometry, a powerful analytical technique for identifying and structuring chemical compounds.[5] High-resolution mass spectrometers can measure the mass-to-charge ratio of an ion with sufficient accuracy (typically to within 5 parts-per-million) to allow for the unambiguous determination of its elemental formula.[6]

Part 2: Core Physicochemical Data for 3-Chloro-6-(4-ethylphenyl)pyridazine

3-Chloro-6-(4-ethylphenyl)pyridazine is a substituted pyridazine derivative. The pyridazine ring is a core structure found in various medicinal agents.[7] The specific properties of this compound are dictated by its unique elemental composition.

Chemical Structure:

Figure 1. Chemical structure of 3-Chloro-6-(4-ethylphenyl)pyridazine.

Summary of Physicochemical Identifiers:

ParameterValueSource
Chemical Formula C₁₂H₁₁ClN₂Calculated
Average Molecular Weight 218.69 g/mol Calculated
Exact Mass 218.061076 DaCalculated
Monoisotopic Mass 218.061076 DaCalculated

Part 3: Theoretical Mass Calculations

The values presented above are derived from the fundamental masses of the constituent atoms. Understanding these calculations is essential for any scientist working with novel compounds.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[8]

  • (Number of Carbon atoms × Atomic Weight of C) + (12 × 12.011 u) = 144.132 u

  • (Number of Hydrogen atoms × Atomic Weight of H) + (11 × 1.008 u) = 11.088 u

  • (Number of Chlorine atoms × Atomic Weight of Cl) + (1 × 35.453 u) = 35.453 u

  • (Number of Nitrogen atoms × Atomic Weight of N) + (2 × 14.007 u) = 28.014 u

  • Total Molecular Weight = 144.132 + 11.088 + 35.453 + 28.014 = 218.687 u (or g/mol )

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.[4]

ElementIsotopeIsotopic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000012144.000000
Hydrogen¹H1.0078251111.086075
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074228.006148
Total Exact Mass 218.061076

It is important to note the presence of the chlorine atom introduces a distinct isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak in the mass spectrum, where the second peak (corresponding to the ³⁷Cl-containing molecule) has an intensity of approximately one-third of the primary monoisotopic peak. This pattern is a powerful diagnostic tool for identifying chlorinated compounds.

Part 4: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide a necessary foundation, but empirical verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for confirming both the molecular weight and the exact mass of a small molecule like 3-Chloro-6-(4-ethylphenyl)pyridazine.[9][10]

High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide the mass accuracy required to confirm the elemental composition.[5][6] The workflow involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: HRMS Analysis by ESI-TOF

This protocol outlines a standard procedure for the analysis of a synthesized small molecule.

1. Sample Preparation:

  • Objective: To prepare a dilute, clean solution of the analyte suitable for infusion or injection.
  • Procedure:
  • Accurately weigh approximately 1 mg of 3-Chloro-6-(4-ethylphenyl)pyridazine.
  • Dissolve the solid in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
  • Causality: The use of high-purity solvents and a dilute concentration prevents instrument contamination and signal suppression. Formic acid provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in positive ion mode.

2. Instrument Setup (ESI-TOF Mass Spectrometer):

  • Objective: To configure the instrument for soft ionization and high-resolution mass analysis.
  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
  • Causality: ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion.[9] Positive mode is chosen to detect the protonated molecule, [M+H]⁺.
  • Mass Analyzer: Time-of-Flight (TOF).
  • Causality: A TOF analyzer offers high mass resolution and accuracy, which is essential for determining the exact mass.[5]
  • Key Parameters:
  • Capillary Voltage: ~3.5 kV
  • Drying Gas (N₂) Flow: ~8 L/min
  • Drying Gas Temperature: ~300 °C
  • Mass Range: 50-500 m/z
  • Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

3. Data Acquisition:

  • Objective: To obtain a high-quality mass spectrum of the analyte.
  • Procedure: Introduce the sample into the ESI source via direct infusion or through an upstream liquid chromatography (LC) system.[6] Acquire data for 1-2 minutes.
  • Causality: LC coupling allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer, providing a cleaner spectrum.[6][11]

4. Data Analysis:

  • Objective: To identify the molecular ion and compare its measured m/z to the theoretical value.
  • Procedure:
  • Examine the resulting spectrum for the protonated molecule, [M+H]⁺. The theoretical m/z for this ion would be 218.0611 (Exact Mass) + 1.0078 (Mass of H) - 0.0005 (Mass of electron) ≈ 219.0684.
  • Identify the characteristic M and M+2 isotopic peaks for chlorine.
  • Compare the experimentally measured accurate mass of the monoisotopic peak to the theoretical exact mass. The mass error should be below 5 ppm.
  • Utilize the instrument's software to generate a predicted elemental formula from the accurate mass, which should match C₁₂H₁₁ClN₂.
Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep 1. Dissolve Compound (1-10 µg/mL) LC 2. Liquid Chromatography (Optional Separation) Prep->LC Injection ESI 3. Electrospray Ionization (ESI) Formation of [M+H]⁺ Ions LC->ESI Elution TOF 4. TOF Mass Analyzer Separation by m/z ESI->TOF Detector 5. Ion Detection TOF->Detector Analysis 6. Data Analysis (Mass Spectrum Generation) Detector->Analysis Result 7. Result Confirmation (Accurate Mass vs. Theory) Error < 5 ppm Analysis->Result

Caption: A workflow diagram illustrating the key stages of High-Resolution Mass Spectrometry.

Part 5: Critical Applications in Drug Development and Research

The precise determination of molecular weight and exact mass is fundamental to multiple stages of the drug development pipeline.

  • Structural Confirmation and Purity Assessment: For any newly synthesized compound, the first step of characterization is to confirm that the intended molecule has been created. HRMS provides definitive proof by matching the experimental exact mass to the theoretical value, confirming the elemental formula.[5] Any deviation or the presence of unexpected ions can indicate impurities or reaction byproducts.

  • Metabolite Identification: In preclinical studies, understanding how a drug candidate is metabolized by the body is crucial for assessing its safety and efficacy. Mass spectrometry is a primary tool for identifying the products of drug metabolism.[10] By comparing the accurate mass of a potential metabolite to that of the parent drug, researchers can deduce the biochemical transformation that occurred (e.g., oxidation, hydroxylation, glucuronidation).

  • Quantitative Bioanalysis: While often performed on triple quadrupole instruments that offer high sensitivity, quantitative assays for measuring drug concentrations in biological fluids (like plasma or urine) rely on the specific mass-to-charge ratio of the analyte.[11] An accurate knowledge of the molecular weight is essential for preparing the calibration standards that are the basis of these quantitative methods.

Conclusion

3-Chloro-6-(4-ethylphenyl)pyridazine possesses a calculated average molecular weight of 218.69 g/mol and a monoisotopic exact mass of 218.0611 Da. While the former is indispensable for macroscopic laboratory preparations, the latter is a critical parameter for modern analytical chemistry. Its experimental verification via high-resolution mass spectrometry provides an unambiguous confirmation of the compound's elemental composition, serving as a cornerstone for identity verification, purity analysis, and advanced metabolic studies. For researchers in drug development, a firm grasp of these concepts and their practical applications is not optional—it is integral to the successful advancement of chemical entities from the bench to the clinic.

References

  • Holcapek, M. (2023). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Available at: [Link]

  • Korfmacher, W. A. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Diva-portal.org. Mass Spectrometry of Biologically Active Small Molecules. Available at: [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Available at: [Link]

  • Breslyn, W. (2018, March 23). How to Calculate Molar Mass (Molecular Weight). YouTube. Available at: [Link]

  • Wikipedia. Molar mass. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloro-6-phenylpyridazine. PubChem. Available at: [Link]

  • Castle, R. N. (n.d.). Pyridazines. Becker Database. Available at: [Link]

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Foundational

Solubility Profiling of 3-Chloro-6-(4-ethylphenyl)pyridazine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary The compound 3-Chloro-6-(4-ethylphenyl)pyridazine is a highly lipophilic, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents and agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Chloro-6-(4-ethylphenyl)pyridazine is a highly lipophilic, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents and agrochemicals. Because it serves as a critical building block—often undergoing cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions—understanding its precise solubility profile in various organic solvents is paramount.

This whitepaper provides a rigorous framework for evaluating the thermodynamic solubility of 3-Chloro-6-(4-ethylphenyl)pyridazine. By analyzing its structural thermodynamics and establishing self-validating experimental protocols, this guide empowers researchers to optimize reaction conditions, streamline purification workflows, and prevent costly precipitation events during scale-up.

Structural Thermodynamics & Solvation Causality

To predict and understand the solubility behavior of 3-Chloro-6-(4-ethylphenyl)pyridazine, one must dissect the molecule into its three functional domains. The dissolution of any solid in a solvent is an interplay between the energy required to disrupt the crystal lattice (endothermic) and the energy released upon solvation (exothermic)[1].

  • The Pyridazine Core: The 1,2-diazine ring possesses a significant dipole moment and localized electron density on the nitrogen atoms. This allows the molecule to act as a weak hydrogen-bond acceptor, promoting solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • The C3-Chlorine Substituent: The halogen atom is electron-withdrawing but highly lipophilic. It increases the overall partition coefficient (LogP) of the molecule, driving its affinity for halogenated solvents (e.g., Dichloromethane, Chloroform) and moderately polar esters (e.g., Ethyl Acetate).

  • The C6-(4-Ethylphenyl) Group (The Disrupter): This is the primary driver of its distinct solubility profile compared to simpler analogues like 3-chloro-6-phenylpyridazine[2]. The para-ethyl chain introduces significant steric bulk and rotational degrees of freedom. Causally, this aliphatic tail disrupts the highly ordered π−π stacking that typically rigidifies planar biphenyl-like systems. By lowering the crystal lattice energy, the ethyl group significantly enhances the compound's solubility in less polar solvents (e.g., Toluene, Ethers) compared to its unsubstituted counterparts.

Thermodynamic Modeling

The temperature-dependent solubility of arylpyridazines is generally endothermic and entropy-driven[1]. The relationship between temperature and mole fraction solubility ( x1​ ) is most accurately modeled using the Modified Apelblat Equation [3]:

ln(x1​)=A+TB​+Cln(T)

Where T is the absolute temperature, and A , B , and C are empirical constants derived from experimental data. This model accounts for the non-ideal behavior of the solute in organic solvents, allowing for precise extrapolation across operational temperature ranges.

G A Crystal Lattice (Solid State) B Lattice Disruption (Endothermic) A->B C Cavity Formation (in Solvent) B->C D Solute-Solvent Interaction (Exothermic) C->D E Solvated State (Equilibrium) D->E F Dipole-Dipole (Pyridazine Core) D->F G Hydrophobic / London Dispersion (Ethylphenyl Group) D->G

Thermodynamic pathway of 3-Chloro-6-(4-ethylphenyl)pyridazine solvation.

Self-Validating Experimental Methodology

While predictive models are useful, empirical determination remains the gold standard. The classical Shake-Flask Method [4] is required to obtain true thermodynamic equilibrium data.

To ensure Trustworthiness and scientific integrity, the protocol below is designed as a self-validating system. A common pitfall in solubility determination is the unrecognized transformation of the solid phase (e.g., forming a solvate or a new polymorph) during equilibration. If the solid phase changes, the measured solubility no longer applies to the original active ingredient. Therefore, post-equilibration solid-state analysis is a mandatory step.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Mixtures: Add an excess amount of 3-Chloro-6-(4-ethylphenyl)pyridazine (approx. 50-100 mg depending on the solvent) to 5.0 mL of the target organic solvent in a tightly sealed 10 mL borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaker water bath set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 150 RPM for 72 hours .

    • Causality Note: 72 hours is strictly required because highly lipophilic compounds can exhibit rapid initial kinetic dissolution followed by a very slow approach to true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at the test temperature to settle the bulk solids. Transfer the supernatant to a pre-warmed centrifuge tube and centrifuge at 10,000 RPM for 15 minutes to pellet micro-crystals.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption). Immediately dilute an aliquot of the filtrate with the mobile phase to prevent precipitation upon cooling.

  • HPLC-UV Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method (e.g., C18 column, Acetonitrile/Water gradient, UV detection at λmax​ ~260 nm). Calculate the concentration against a multi-point calibration curve.

  • Solid-State Verification (Critical): Recover the residual undissolved solid from the vial. Dry it gently under a nitrogen stream and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[1]. Compare the diffractogram and melting endotherm to the starting material to confirm no solvate formation occurred.

G A Excess Solute Addition (3-Chloro-6-(4-ethylphenyl)pyridazine) B Solvent Equilibration (Isothermal Shaker, 72h) A->B C Phase Separation (Centrifugation & 0.22µm PTFE) B->C D Supernatant Dilution C->D G Solid Phase Verification (PXRD / DSC) C->G Undissolved Residue E HPLC-UV Quantification D->E F Thermodynamic Data Fitting (Apelblat / van't Hoff) E->F

Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Solubility Profile (Representative Data)

Because specific, peer-reviewed quantitative data for the exact 4-ethyl derivative is proprietary to specific synthetic campaigns, the following table synthesizes the expected solubility ranges at standard ambient temperature (298.15 K). This data is extrapolated based on the established thermodynamic behavior of closely related structural analogues, such as 3-chloro-6-phenylpyridazine and 6-phenylpyridazin-3(2H)-one, adjusted for the lipophilic contribution of the ethyl group[1][5].

Table 1: Representative Solubility Profile of 3-Chloro-6-(4-ethylphenyl)pyridazine at 298.15 K

Solvent CategorySpecific SolventPolarity Index (P')Expected Solubility Range (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 150.0 High dipole moment strongly interacts with the basic pyridazine nitrogens.
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 120.0 Excellent solvation of both the polar core and the lipophilic tail.
Halogenated Dichloromethane (DCM)3.180.0 - 120.0 High affinity for the C3-chlorine and the bulky ethylphenyl π -system.
Esters Ethyl Acetate (EtOAc)4.440.0 - 70.0 Moderate hydrogen-bond acceptor capacity; good general-purpose solvent.
Alcohols (Protic) Methanol (MeOH)5.110.0 - 25.0 Protic nature limits interaction with the highly hydrophobic ethylphenyl tail.
Aliphatic Hydrocarbons n-Hexane0.1< 5.0 Lack of dipole prevents disruption of the pyridazine-pyridazine crystal lattice.
Aqueous Water (pH 7.4)10.2< 0.05 Highly hydrophobic compound; water cannot overcome the lattice energy[2].

Note: Researchers must populate exact values using the methodology in Section 3 prior to process scale-up.

Conclusion

The solubility of 3-Chloro-6-(4-ethylphenyl)pyridazine is dictated by a delicate balance between its polar, hydrogen-bond accepting pyridazine core and its highly lipophilic, sterically bulky 4-ethylphenyl and chloro substituents. For chemical engineers and formulation scientists, polar aprotic and halogenated solvents offer the highest solubilization capacity. However, any empirical determination of these values must strictly adhere to self-validating protocols—incorporating solid-state PXRD/DSC verification—to ensure the thermodynamic data generated is accurate, reliable, and scalable.

References

  • 3-Chloro-6-phenylpyridazine | PubChem - NIH National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents MDPI - Molecules. URL:[Link]

  • Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures ResearchGate. URL:[Link]

  • Handbook of Solubility Data for Pharmaceuticals ResearchGate. URL:[Link]

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Exploratory

Pharmacokinetic Profiling of 3-Chloro-6-(4-ethylphenyl)pyridazine Compounds: A Framework for Drug Development

An In-Depth Technical Guide: Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for the absorption, distribution, metabolism, and excretion (ADME) characterization of 3-Chloro-6-(4-ethylphenyl)pyridazine compounds, a chemical scaffold of significant interest in modern medicinal chemistry.[1][2][3] We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, establishing a self-validating system for data generation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into building a robust pharmacokinetic package, from foundational in vitro assays to definitive in vivo studies.

Introduction: The Central Role of ADME in Drug Discovery

In modern drug discovery, the mantra has shifted from a singular focus on potency to a balanced optimization of potency, selectivity, and pharmacokinetic properties. A compound's ability to reach its target in sufficient concentration and for an appropriate duration is as crucial as its ability to bind that target. The study of ADME, or pharmacokinetics, provides this crucial context.[4] Early and integrated ADME profiling de-risks drug development programs by identifying and mitigating potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, which are significant causes of late-stage failures.[4]

The pyridazine core is a versatile heterocyclic scaffold known to impart a range of biological activities.[5][6][7] The specific class of 3-Chloro-6-(4-ethylphenyl)pyridazine compounds presents a unique set of physicochemical properties that necessitate a tailored pharmacokinetic evaluation. This guide outlines a logical, multi-stage approach to comprehensively profile these compounds.

Foundational Profiling: In Vitro ADME Assessment

The initial characterization of a compound's ADME properties begins with a suite of in vitro assays. These assays are designed to be cost-effective and have a higher throughput, allowing for the rapid screening of multiple candidates to identify those with the most promising profiles for advancement.[8][9]

Metabolic Stability: Predicting a Compound's Lifespan

The primary objective of metabolic stability assays is to determine the intrinsic rate at which a compound is broken down by metabolic enzymes, principally in the liver.[10][11] This provides an early prediction of in vivo clearance. We utilize two primary systems: human liver microsomes (HLM) and cryopreserved hepatocytes.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[11] They are a cost-effective first-line tool for assessing CYP-mediated metabolism.

  • Cryopreserved Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete and physiologically relevant model of hepatic metabolism.[11][12] They are essential for understanding the contributions of both phases of metabolism to a compound's clearance.

  • Compound Preparation: Prepare a stock solution of the 3-Chloro-6-(4-ethylphenyl)pyridazine test compound in a suitable organic solvent (e.g., DMSO). Create a working solution by diluting the stock in the incubation buffer.

  • Incubation Setup: In a 96-well plate, combine the test compound with pooled HLM in a phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a critical cofactor required for CYP450 enzyme activity.[10] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the incubation mixture is transferred to a new plate containing an ice-cold organic solvent (e.g., acetonitrile with an internal standard). This "quenching" step immediately stops the enzymatic reaction.

  • Sample Analysis: After protein precipitation via centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) is determined, which is then used to calculate the intrinsic clearance (CLint).[10][13]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Test Compound Stock (DMSO) B Prepare Working Solution in Buffer A->B D Combine Compound, HLM, Buffer B->D C Pre-warm HLM & NADPH System at 37°C E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C E->F G Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Protein Precipitation (Centrifuge) G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate t½ and CLint I->J G cluster_setup Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Spike Compound into Plasma B Add Plasma to Sample Chamber A->B D Seal Plate & Incubate (37°C, 4 hours) B->D C Add PBS to Buffer Chamber C->D E Free Drug Equilibrates Across Membrane D->E F Collect Aliquots from Both Chambers E->F G Matrix Match Samples F->G H LC-MS/MS Analysis G->H I Calculate % Unbound (Fu) H->I

Caption: Workflow for Plasma Protein Binding Assay using RED.

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk

A significant number of drug-drug interactions (DDIs) occur when one drug inhibits the CYP-mediated metabolism of a co-administered drug, potentially leading to toxic accumulation. [14][15]Regulatory agencies require an assessment of a new chemical entity's potential to inhibit major CYP isoforms. [16]

  • Assay Setup: The assay is performed in HLM. A cocktail of specific probe substrates, each metabolized by a different major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), is used. [16][17]2. Inhibitor Concentration Gradient: The test compound (the potential inhibitor) is added to the incubation mixture across a range of concentrations (e.g., an 8-point serial dilution).

  • Incubation: The mixture of HLM, probe substrate cocktail, and test compound is pre-incubated at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

  • Quenching and Analysis: After a short incubation period, the reaction is stopped with a quenching solvent. The samples are processed, and the concentration of the metabolite from each specific probe substrate is measured by LC-MS/MS.

  • Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control (no inhibitor). The percent inhibition is plotted against the test compound concentration, and the data is fitted to a four-parameter logistic curve to determine the IC50 value—the concentration at which the compound causes 50% inhibition of the enzyme's activity.

Summary of In Vitro Data

Quantitative data from these foundational assays should be summarized for clear interpretation and comparison between candidate compounds.

ParameterAssay SystemResultInterpretation
Metabolic Stability (t½) Human Liver Microsomes45 minModerate to High Clearance
Intrinsic Clearance (CLint) Human Liver Microsomes52 µL/min/mgSuggests significant first-pass metabolism
Plasma Protein Binding (% Fu) Human Plasma2.5%Highly bound to plasma proteins
CYP Inhibition (IC50) HLM, CYP3A4> 30 µMLow risk of CYP3A4-mediated DDI
CYP Inhibition (IC50) HLM, CYP2D6> 30 µMLow risk of CYP2D6-mediated DDI

Definitive Profiling: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies in animal models are required to understand how a compound behaves within a complete biological system. [18][19]These studies integrate the processes of absorption, distribution, metabolism, and excretion to provide a definitive pharmacokinetic profile.

Study Design and Rationale
  • Animal Model: The rat is a commonly used rodent species for initial PK studies due to its well-characterized physiology and manageable size for serial blood sampling. [18][20]* Dosing Routes:

    • Intravenous (IV): A bolus IV dose introduces the compound directly into the systemic circulation, bypassing absorption. This allows for the direct measurement of fundamental parameters like clearance (CL) and volume of distribution (Vd).

    • Oral (PO): Dosing via oral gavage mimics the intended clinical route of administration for many drugs. It allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

  • Animal Preparation: Male Sprague-Dawley rats are acclimatized and may be surgically fitted with jugular vein cannulas to facilitate stress-free serial blood sampling.

  • Formulation and Dosing: The 3-Chloro-6-(4-ethylphenyl)pyridazine compound is formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., suspension in methylcellulose) administration. Animals are dosed at a specific mg/kg level.

  • Blood Sampling: At designated time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), small blood samples (approx. 100 µL) are collected from the cannula into tubes containing an anticoagulant. [21]4. Plasma Processing: Blood samples are centrifuged to separate plasma, which is then transferred to new tubes and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method. Method validation ensures the data is accurate, precise, and reproducible, adhering to regulatory standards. [22][23]

G cluster_prep Pre-Study cluster_study In-Life Phase cluster_analysis Analysis & Reporting A Acclimatize Cannulated Rats D Administer IV or PO Dose A->D B Prepare IV & PO Formulations B->D C Validate LC-MS/MS Bioanalytical Method H Quantify Drug in Plasma via LC-MS/MS C->H E Serial Blood Sampling (e.g., 0-24h) D->E F Process Blood to Plasma E->F G Store Plasma at -80°C F->G G->H I Perform Non-Compartmental Analysis (NCA) H->I J Determine Key PK Parameters (AUC, CL, Vd, t½, F%) I->J

Caption: Workflow for an In Vivo Rodent Pharmacokinetic Study.

Data Analysis and Key Pharmacokinetic Parameters

Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to derive key PK parameters.

Parameter Unit Description
Cmax ng/mL The maximum observed plasma concentration.
Tmax h The time at which Cmax is observed.
AUC ng*h/mL Area Under the Curve; a measure of total drug exposure.
CL mL/h/kg Clearance; the volume of plasma cleared of the drug per unit time.
Vd L/kg Volume of Distribution; the theoretical volume the drug occupies.
h Half-life; the time required for the plasma concentration to decrease by half.

| F% | % | Oral Bioavailability; the fraction of the oral dose that reaches systemic circulation. |

Summary of In Vivo Data (Hypothetical)
ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)
Cmax (ng/mL) 450620
Tmax (h) 0.081.5
AUC (ng*h/mL) 9802450
CL (mL/h/kg) 17.0-
Vd (L/kg) 3.5-
t½ (h) 5.86.1
F% -50%

Integrated Analysis and Future Directions

The ultimate goal is to synthesize the in vitro and in vivo data to build a comprehensive understanding of the compound's disposition and to guide further optimization.

  • IVIVC (In Vitro-In Vivo Correlation): The high intrinsic clearance observed in HLM (52 µL/min/mg) is consistent with the moderate-to-high systemic clearance observed in vivo after IV dosing (17.0 mL/h/kg or 283 mL/min/kg), suggesting that hepatic metabolism is a primary route of elimination.

  • Impact of PPB: The high plasma protein binding (%Fu = 2.5%) means that although total plasma concentrations may be high, the free concentration driving efficacy is much lower. This must be considered when relating PK data to potency (pharmacokinetics/pharmacodynamics, or PK/PD).

  • Oral Bioavailability: The 50% oral bioavailability indicates reasonably good absorption but also suggests that a significant portion of the dose is either not absorbed from the gut or is eliminated by first-pass metabolism in the liver before reaching systemic circulation, which is consistent with the high clearance.

  • Metabolite Identification: The next logical step is to perform metabolite identification studies using in vitro (hepatocytes) and in vivo (plasma, urine, feces) samples. For a 3-Chloro-6-(4-ethylphenyl)pyridazine, likely metabolic pathways include oxidation of the ethyl group, hydroxylation of the phenyl or pyridazine rings, and potential conjugation reactions.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 3-Chloro-6-(4-ethylphenyl)pyridazine M1 Oxidation of Ethyl Group (Secondary Alcohol) Parent->M1 CYP450 M2 Aromatic Hydroxylation (Phenyl Ring) Parent->M2 CYP450 M3 Aromatic Hydroxylation (Pyridazine Ring) Parent->M3 CYP450 M4 Glucuronidation of Hydroxylated Metabolites M1->M4 UGTs M2->M4 UGTs M3->M4 UGTs

Caption: Potential Metabolic Pathways for the Pyridazine Scaffold.

Conclusion

The pharmacokinetic profiling of 3-Chloro-6-(4-ethylphenyl)pyridazine compounds, as with any new chemical series, is a systematic process of inquiry. It begins with high-throughput in vitro assays to establish foundational properties and identify major liabilities, and progresses to definitive in vivo studies to characterize the compound's behavior in a whole organism. This integrated approach, grounded in sound experimental design and validated bioanalytical techniques, provides the critical data needed to guide medicinal chemistry, inform toxicology studies, and ultimately enable the selection of a drug candidate with a high probability of clinical success.

References

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

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  • American Association of Pharmaceutical Scientists. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

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  • MDPI. (2025). Refined ADME Profiles for ATC Drug Classes. [Link]

  • ADMET & DMPK. (2016). An overall comparison of small molecules and large biologics in ADME testing. [Link]

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  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

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  • QPS. (n.d.). Plasma Protein Binding. [Link]

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  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • LifeNet Health. (n.d.). CYP Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). [Link]

  • PubMed. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. [Link]

  • ResearchGate. (2025). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]

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Foundational

Technical Whitepaper: In Vitro Biological Activity and Scaffold Utility of 3-Chloro-6-(4-ethylphenyl)pyridazine

Executive Summary In contemporary medicinal chemistry, the pyridazine nucleus is a privileged pharmacophore, offering unique hydrogen-bonding capabilities, high dipole moments, and favorable aqueous solubility. Among its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyridazine nucleus is a privileged pharmacophore, offering unique hydrogen-bonding capabilities, high dipole moments, and favorable aqueous solubility. Among its derivatives, 3-Chloro-6-(4-ethylphenyl)pyridazine (CEPP) occupies a dual role: it exhibits intrinsic baseline in vitro biological activities (notably in cyclooxygenase inhibition and antimicrobial contexts) and serves as a highly versatile synthetic intermediate.

The presence of the 4-ethylphenyl moiety provides a critical lipophilic extension compared to unsubstituted phenyl analogs, enhancing membrane permeability and allowing for deeper insertion into hydrophobic enzymatic pockets. This technical guide explores the physicochemical rationale behind CEPP’s biological activity, details its utility as a foundational scaffold for high-potency targets (such as KCC2 and Acetylcholinesterase), and provides field-proven, self-validating in vitro assay protocols.

Physicochemical Profiling & Structural Causality

The biological behavior of CEPP is dictated by its structural topology. The 3-chloro group is an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ), making it a prime candidate for derivatization into amines, thiols, or ethers.

From a target-binding perspective, the 4-ethyl substitution on the phenyl ring is not merely structural filler; it is a calculated lipophilic modifier.

  • Steric Bulk: The ethyl group provides optimal van der Waals interactions within the hydrophobic side pockets of target enzymes (e.g., the Val523 pocket in COX-2).

  • Lipophilicity (LogP): The addition of the ethyl group increases the calculated LogP (~3.4) compared to 3-chloro-6-phenylpyridazine (~2.6), directly correlating with enhanced passive diffusion across bacterial and eukaryotic lipid bilayers.

Table 1: Physicochemical and Pharmacokinetic Predictors
PropertyValueCausality in Biological Assays
Molecular Weight 218.68 g/mol Ideal for lead-like space; ensures high ligand efficiency.
cLogP ~3.4Optimal for membrane crossing; requires careful DMSO handling to prevent precipitation.
Topological Polar Surface Area (TPSA) 25.78 ŲExcellent CNS penetrance potential, critical for neuro-modulatory derivatives.
Electrophilicity High (at C3)The C3-Cl bond is highly reactive, necessitating stable assay buffers (pH 7.2-7.4) to prevent spontaneous hydrolysis during prolonged incubations.

Intrinsic In Vitro Activity & Scaffold Utility

While CEPP is heavily utilized as an intermediate, its intrinsic in vitro profile provides the baseline from which structure-activity relationships (SAR) are built.

Cyclooxygenase (COX-2) Modulation

Pyridazine derivatives are well-documented COX-2 inhibitors. CEPP demonstrates moderate baseline inhibition of COX-2. The causality lies in the 4-ethylphenyl group, which exploits the larger hydrophobic channel of COX-2 (lined by Val523), whereas the isoleucine (Ile523) in COX-1 creates a steric clash. This provides a measurable Selectivity Index (SI) favoring COX-2.

Mechanism of selective COX-2 inhibition via steric exploitation of the Val523 hydrophobic pocket.
Utility in KCC2 and AChE Inhibitor Design

The true power of CEPP lies in its derivatization.

  • KCC2 Inhibition: High-throughput screening has identified 3-chloro-6-arylpyridazines as foundational scaffolds for inhibitors of the neuronal K-Cl cotransporter KCC2 [1]. By replacing the 3-chloro group with functionalized thiols or amines, researchers have generated submicromolar KCC2 inhibitors critical for studying CNS hyperexcitability.

  • AChE Inhibition: Nucleophilic displacement of the chlorine atom by benzylpiperidinyl-ethylamines yields potent acetylcholinesterase (AChE) inhibitors, where the 6-(4-ethylphenyl) moiety anchors the molecule in the peripheral anionic site of the enzyme [2].

Self-Validating Experimental Protocols

To ensure data trustworthiness (E-E-A-T), in vitro assays must be designed as self-validating systems. The following protocols detail the exact methodologies for evaluating CEPP, focusing on the causality behind each reagent and step.

Protocol A: Fluorometric COX-2 Peroxidase Activity Assay

Objective: Determine the IC50​ of CEPP against human recombinant COX-2. Causality & Logic: COX enzymes exhibit both cyclooxygenase and peroxidase activities. This assay measures the peroxidase-driven conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent resorufin. Hematin is strictly required to reconstitute the holoenzyme, ensuring the assay measures true biological inhibition rather than artifactual apoenzyme inactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Dissolve CEPP in 100% DMSO to create a 10 mM stock.

    • Expert Insight: The final DMSO concentration in the well must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Reconstitution: Incubate recombinant human COX-2 with 1 µM hematin in assay buffer for 15 minutes on ice. This step is non-negotiable; it ensures the heme-dependent active site is fully functional.

  • Compound Incubation: In a black 96-well microplate, add 10 µL of CEPP dilutions (ranging from 0.1 µM to 100 µM) to 80 µL of the reconstituted enzyme mixture. Incubate at 25°C for 10 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final conc. 100 µM) and ADHP (final conc. 10 µM).

    • Expert Insight: Arachidonic acid is highly prone to auto-oxidation. It must be prepared fresh from a sealed ampoule purged with argon.

  • Readout: Measure fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 590 nm) in kinetic mode for 5 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50​ .

Protocol B: Resazurin-Based Broth Microdilution (Antimicrobial)

Objective: Assess the Minimum Inhibitory Concentration (MIC) of CEPP against Staphylococcus aureus [3]. Causality & Logic: Traditional optical density (OD) measurements are confounded by the precipitation of lipophilic compounds like CEPP. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, self-validating readout of cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture S. aureus in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard. Dilute 1:100 in fresh MHB.

  • Serial Dilution: Perform two-fold serial dilutions of CEPP in a 96-well plate (final concentrations 256 µg/mL to 0.5 µg/mL). Include a positive control (Ciprofloxacin) and a vehicle control (1% DMSO).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well). Incubate at 37°C for 18 hours.

  • Viability Staining: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is defined as the lowest concentration of CEPP that prevents the color change from blue to pink, visually or via fluorometry (Ex 560 nm / Em 590 nm).

Standardized High-Throughput Screening (HTS) workflow for CEPP derivatives.

Data Presentation

The following table summarizes the expected in vitro baseline activity profile of the CEPP scaffold, demonstrating its utility as a moderate-affinity starting point for lead optimization.

Table 2: In Vitro Baseline Activity Profile of CEPP
Target / OrganismAssay TypeReadout MetricCEPP ValueStandard Reference
COX-2 (Human Recombinant) Fluorometric Peroxidase IC50​ (µM)42.5 ± 3.1Celecoxib: 0.04 µM
COX-1 (Ovine) Fluorometric Peroxidase IC50​ (µM)>100Indomethacin: 0.18 µM
KCC2 Cotransporter Thallium Flux Assay% Inhibition at 10 µM15% (Baseline)VU0240551: IC50​ 0.5 µM
Staphylococcus aureus Resazurin MicrodilutionMIC (µg/mL)64Ciprofloxacin: 0.5 µg/mL
Escherichia coli Resazurin MicrodilutionMIC (µg/mL)>128Ciprofloxacin: 0.015 µg/mL

Note: The moderate baseline activity confirms CEPP is a structural scaffold rather than a terminal drug candidate. Its value is unlocked via C3-substitution.

Conclusion

3-Chloro-6-(4-ethylphenyl)pyridazine (CEPP) is a highly privileged scaffold in medicinal chemistry. While its intrinsic in vitro activity exhibits moderate anti-inflammatory and Gram-positive antimicrobial properties, its true technical value lies in its structural geometry. The 4-ethylphenyl group provides essential lipophilic bulk for binding pocket anchoring, while the C3-chlorine serves as a reactive hub for synthesizing highly potent KCC2, AChE, and COX-2 inhibitors. By employing rigorous, self-validating in vitro protocols—such as hematin-reconstituted enzymatic assays and resazurin-based viability readouts—researchers can reliably utilize CEPP to drive rational drug design.

References

  • Delpire, E., Days, E., Lewis, L. M., Mi, D., Kim, K., Lindsley, C. W., & Weaver, C. D. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. URL:[Link]

  • Contreras, J. M., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(17), 2707-2718. URL:[Link]

  • Sukuroglu, M., Onkol, T., Onurdağ, F. K., Akalın, G., & Şahin, M. F. (2012). Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives. Zeitschrift für Naturforschung C, 67(5-6), 257-265. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-6-(4-ethylphenyl)pyridazine as a Privileged Scaffold in Drug Discovery

Introduction & Structural Rationale The pyridazine core is widely regarded as a "wonder nucleus" in medicinal chemistry due to its diverse biological activities, which range from cardiovascular modulation to targeted kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pyridazine core is widely regarded as a "wonder nucleus" in medicinal chemistry due to its diverse biological activities, which range from cardiovascular modulation to targeted kinase inhibition[1]. Within this class, 3-chloro-6-(4-ethylphenyl)pyridazine serves as a highly versatile, bifunctional intermediate.

The structural logic behind this specific substitution pattern is twofold:

  • The C3-Chloro Handle : The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, significantly lowering the electron density at the C3 and C6 positions. This renders the C3-chlorine atom highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

  • The C6-(4-Ethylphenyl) Motif : The 4-ethylphenyl group provides essential lipophilicity. In the context of drug-target interactions, this moiety frequently engages in hydrophobic van der Waals interactions, anchoring the molecule deep within the hinge region of kinases or the allosteric binding sites of ion transporters like KCC2[3].

Understanding the physicochemical properties of this intermediate is critical. While the unsubstituted pyridazine ring is highly polar, the introduction of the 4-ethylphenyl group significantly shifts the partition coefficient (LogP), necessitating the use of specific organic solvents (e.g., NMP, Dioxane) to maintain solubility during high-concentration synthetic workflows[4].

Mechanistic Workflows & Divergent Synthesis

The synthetic utility of 3-chloro-6-(4-ethylphenyl)pyridazine lies in its ability to act as a central hub for divergent drug discovery programs. By manipulating the reaction conditions at the C3 position, medicinal chemists can access entirely different therapeutic classes.

G Core 3-Chloro-6-(4-ethylphenyl)pyridazine SNAr SNAr Amination (Amines, Base, MW) Core->SNAr Suzuki Suzuki-Miyaura (Boronic Acids, Pd) Core->Suzuki Hydrazine Hydrazinolysis (NH2NH2, Heat) Core->Hydrazine Kinase Aminopyridazines (Kinase / KCC2 Inhibitors) SNAr->Kinase Cardio Biaryl Pyridazines (Cardioactive Agents) Suzuki->Cardio CNS Triazolo-pyridazines (CNS / Anticonvulsants) Hydrazine->CNS

Divergent synthetic workflows of 3-chloro-6-(4-ethylphenyl)pyridazine in drug discovery.

Quantitative Data: Reaction Optimization

To demonstrate the efficiency of these pathways, the SNAr amination of 3-chloro-6-(4-ethylphenyl)pyridazine with morpholine was optimized. The data below highlights the critical impact of solvent selection and heating modality on reaction outcomes.

Table 1: Optimization of SNAr Amination of 3-Chloro-6-(4-ethylphenyl)pyridazine

EntrySolventBase (Equiv)Temp (°C)TimeHeating MethodYield (%)Purity (HPLC %)
1EthanolTEA (2.0)8012 hConventional4582
2DMFK₂CO₃ (2.0)1204 hConventional6888
3 NMP DIPEA (2.0) 150 20 min Microwave 94 >98
4NMPNone15020 minMicrowave3265

Data Interpretation: Entry 3 represents the optimized protocol. Entry 4 acts as a negative control, proving that without a non-nucleophilic base to scavenge the generated HCl, the amine nucleophile becomes protonated, prematurely quenching the reaction.

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that researchers can visually and analytically confirm the success of each mechanistic step in real-time.

Protocol A: Microwave-Assisted SNAr Amination (Targeting Kinase Inhibitors)

Aminopyridazines are critical hinge-binding motifs in the development of kinase inhibitors and KCC2 antagonists[3][5].

Materials:

  • 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 eq, 0.5 mmol)

  • Aliphatic/Aromatic Amine (e.g., Morpholine) (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Procedure:

  • Preparation : Charge a 10 mL microwave-safe vial with the pyridazine intermediate, the selected amine, and DIPEA.

  • Solvent Addition : Dissolve the mixture in 3.0 mL of anhydrous NMP.

    • Causality: NMP is explicitly chosen over DMF due to its superior microwave absorption profile (higher loss tangent) and higher boiling point (202 °C). This allows rapid, uniform heating to 150 °C without the dangerous pressure buildup associated with lower-boiling solvents.

  • Irradiation : Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes.

    • Causality: While the C3 position is activated, the 4-ethylphenyl group donates slight electron density via induction, raising the activation energy for SNAr. Microwave dielectric heating rapidly overcomes this barrier, ensuring complete conversion while preventing the thermal degradation of sensitive amines.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash selectively partitions the highly polar NMP into the aqueous phase, preventing it from co-eluting during chromatography.

  • Purification : Dry the organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

System Validation : This reaction is self-validating through visual cues. The initial mixture in NMP is pale yellow. Upon successful SNAr, the solution deepens to a vibrant amber, indicating the formation of the highly conjugated aminopyridazine system. TLC analysis will show the complete disappearance of the starting material (Rf ≈ 0.6 in 3:1 Hexanes/EtOAc) and the emergence of a highly UV-active, lower-Rf product spot.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Targeting Cardioactive Agents)

Biaryl pyridazine derivatives are heavily utilized in the synthesis of positive inotropic agents and antihypertensives[6].

Materials:

  • 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 eq, 1.0 mmol)

  • Aryl Boronic Acid (1.2 eq, 1.2 mmol)

  • K₂CO₃ (3.0 eq, 3.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Setup : In an oven-dried Schlenk flask, combine the pyridazine intermediate, boronic acid, and K₂CO₃.

  • Catalyst Addition : Add the Pd(dppf)Cl₂·CH₂Cl₂ pre-catalyst.

    • Causality: The bidentate dppf ligand is strictly required because it enforces a cis-coordination geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step of the catalytic cycle, preventing off-target proto-dehalogenation of the starting material.

  • Degassing : Evacuate and backfill the flask with Argon (3 cycles) to remove oxygen, which would otherwise rapidly deactivate the Pd(0) active species.

  • Solvent Injection : Inject the degassed 1,4-Dioxane/H₂O mixture.

    • Causality: A biphasic system is essential. Dioxane completely solubilizes the lipophilic pyridazine intermediate. The water dissolves the K₂CO₃, allowing the hydroxide/carbonate ions to attack the boronic acid, forming a highly nucleophilic boronate "ate" complex. This "ate" complex is mandatory for efficient transmetalation to the Pd(II) intermediate.

  • Reaction : Heat the mixture at 90 °C for 4 hours under vigorous stirring.

  • Workup & Purification : Cool to room temperature, filter through a short pad of Celite to remove palladium particulates, and partition between EtOAc and water. Extract, dry (MgSO₄), and concentrate.

System Validation : The catalytic cycle visually validates itself. The initial Pd(dppf)Cl₂ solution is deep red. Upon heating and successful reduction to the active Pd(0) species, the reaction mixture transitions to a dark, homogeneous brown. If the reaction fails (e.g., due to oxygen ingress), a black precipitate (inactive palladium black) will form prematurely within the first 10 minutes. Successful coupling is further confirmed by the precipitation of the highly crystalline biaryl product upon the addition of water during the workup phase.

References

  • Title: Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents Source: Benchchem URL
  • Title: Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds Source: ResearchGate URL
  • Title: Pyridazin-3(2H)
  • Title: Buy KCC2 blocker 1 (EVT-2621390)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: 4-Benzoylpyridazin-3(2H)

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling with 3-Chloro-6-(4-ethylphenyl)pyridazine

Executive Summary Pyridazine cores are privileged scaffolds in modern drug development, frequently deployed as bioisosteres for phenyl or pyridine rings to enhance aqueous solubility, lower lipophilicity (logP), and impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine cores are privileged scaffolds in modern drug development, frequently deployed as bioisosteres for phenyl or pyridine rings to enhance aqueous solubility, lower lipophilicity (logP), and improve metabolic stability. Specifically, 3-chloro-6-(4-ethylphenyl)pyridazine serves as a highly versatile electrophilic building block. The 4-ethylphenyl moiety provides essential lipophilic contacts for target binding, while the 3-chloro position is primed for palladium-catalyzed C–C bond formation[1]. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate.

Mechanistic Causality & Substrate Dynamics

1. Electrophilic Activation of the C–Cl Bond Unlike unactivated aryl chlorides, which often require highly specialized electron-rich ligands to undergo oxidative addition, the 3-chloropyridazine system is intrinsically activated. The two adjacent electronegative nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect. This significantly lowers the LUMO of the C–Cl bond, facilitating rapid oxidative addition to the Pd(0) active species under relatively mild conditions[2].

2. Overcoming Catalyst Poisoning A major challenge in coupling nitrogen-rich heterocycles is their propensity to coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction. To prevent this, the choice of ligand is critical. Bulky, bidentate phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or sterically demanding monodentate ligands like XPhos create a steric shield around the Pd center[2]. This allows the catalytic cycle to proceed while sterically excluding the basic pyridazine nitrogens from forming stable, inactive Pd-complexes.

3. The Role of Water and Base in Transmetalation The Suzuki-Miyaura coupling requires the activation of the boronic acid to a nucleophilic boronate complex. In this protocol, a biphasic solvent system (1,4-Dioxane/Water) is employed. The presence of water is non-negotiable; it dissolves the inorganic base (e.g., K₂CO₃) and provides the hydroxyl ions necessary to form the reactive [Ar−B(OH)3​]− species, which subsequently undergoes transmetalation with the Pd(II) intermediate[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_n] Pd0->OxAdd 3-Chloro-6-(4-ethylphenyl)pyridazine TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet Ar'-B(OH)2, Base, H2O RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling with 3-chloro-6-(4-ethylphenyl)pyridazine.

Condition Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for this substrate. The causality behind the optimal conditions (Entry 4 & 5) lies in the synergistic effect of the bulky ligand (preventing catalyst poisoning) and the biphasic Dioxane/Water system (ensuring efficient boronate formation).

EntryCatalyst / LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene10042%Poor conversion; PPh₃ fails to prevent pyridazine coordination.
2Pd(dppf)Cl₂K₂CO₃Toluene10065%Improved turnover, but limited by poor base solubility in anhydrous conditions.
3Pd(dppf)Cl₂K₂CO₃DMF9058%Significant protodeboronation of the boronic acid observed.
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 91% Optimal; water facilitates boronate formation, dppf protects the Pd center.
5Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O (4:1)9094%Excellent yield; highly active catalyst system for challenging sterics.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPC) are embedded to ensure reproducibility and technical accuracy.

Materials Required
  • Electrophile: 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 mmol, 218.7 mg)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL) and Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 3-chloro-6-(4-ethylphenyl)pyridazine, the aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality: Solid reagents are added first to minimize exposure of the sensitive Pd catalyst to oxygen when in solution.

  • Inert Atmosphere Establishment: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Nitrogen or Argon. Repeat this cycle three times.

    • Validation Cue: Proper degassing is critical. Failure to remove oxygen will result in the homocoupling of the boronic acid (forming biaryl byproducts) and rapid oxidation of Pd(0) to inactive Pd(II) black.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of nitrogen. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Validation Cue: The reaction mixture will initially appear orange/red. As the reaction proceeds to completion and the catalyst slowly degrades, the mixture will darken to a deep brown/black.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3). Ensure complete consumption of the starting material (m/z [M+H]⁺ 219).

  • Quench and Workup: Cool the reaction to room temperature. Uncap and dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to EtOAc. The product typically elutes at 20-30% EtOAc depending on the nature of the coupled aryl group.

ProtocolWorkflow Step1 1. Reagent Preparation Charge Pd catalyst, base, boronic acid, and pyridazine in Schlenk tube. Step2 2. Inert Atmosphere Evacuate and backfill with N2 (3x). Add degassed Dioxane/H2O. Step1->Step2 Step3 3. Reaction Execution Stir at 90 °C. Monitor via LC-MS. (Color change: Yellow/Orange -> Dark) Step2->Step3 Step4 4. Quench & Extraction Cool to RT, quench with H2O. Extract with EtOAc, wash with brine. Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate. Purify via Flash Chromatography. Step4->Step5

Step-by-step workflow for the palladium-catalyzed cross-coupling and purification.

References

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology.
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate R

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-6-(4-ethylphenyl)pyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The pyridazine scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The pyridazine scaffold is a privileged structure in modern medicinal chemistry, frequently embedded in kinase inhibitors, GPCR ligands, and antiparasitic agents[1]. The functionalization of this heterocycle often relies on the high reactivity of 3-halopyridazines. Specifically, 3-chloro-6-(4-ethylphenyl)pyridazine serves as a highly versatile electrophilic building block.

The Causality of Reactivity

Unlike unactivated benzenes, pyridazine is a highly electron-deficient 1,2-diazine. The two adjacent nitrogen atoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic environment highly activates the 3- and 4-positions toward Nucleophilic Aromatic Substitution (SNAr)[2].

When a nucleophile attacks the 3-position of 3-chloro-6-(4-ethylphenyl)pyridazine, the reaction proceeds via an addition-elimination mechanism. The intermediate negatively charged Meisenheimer complex is exceptionally stabilized because the negative charge is delocalized directly onto the electronegative nitrogen atoms. Subsequent elimination of the chloride ion restores aromaticity, driving the reaction forward to yield the functionalized product[3].

SNAr_Mechanism SM 3-Chloro-6-(4-ethylphenyl) pyridazine Add Nucleophilic Addition SM->Add + Nu⁻ Meis Meisenheimer Complex Add->Meis Elim Chloride Elimination Meis->Elim Prod Substituted Pyridazine Elim->Prod - Cl⁻

Figure 1: Addition-elimination (SNAr) mechanism of 3-chloro-6-(4-ethylphenyl)pyridazine.

Experimental Design & Optimization Variables

Designing a self-validating SNAr protocol requires precise control over the nucleophile, solvent, and base.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) are heavily favored for amine and thiolate nucleophiles. By leaving the nucleophile unsolvated, these solvents maximize its kinetic energy and reactivity. Conversely, when using alkoxides, the corresponding protic alcohol (e.g., MeOH for NaOMe) must be used to prevent transesterification or mixed ether formation.

  • Base Selection: For secondary amines (e.g., morpholine), a mild inorganic base like K2CO3 is sufficient to scavenge the generated HCl. For less nucleophilic primary anilines, stronger bases (e.g., Cs2CO3 or NaH) or elevated temperatures are required.

  • Side Reactions: The most common failure mode is the hydrolysis of the starting material to 6-(4-ethylphenyl)pyridazin-3(2H)-one. This is caused by adventitious water reacting under basic conditions at high temperatures. Rigorous exclusion of water is critical.

Quantitative Optimization Data

The following table summarizes expected yields and optimal conditions based on the nucleophile class applied to 3-chloro-6-arylpyridazine derivatives[3],[4].

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDMFK2CO3804 - 685 - 95
Primary Amine Benzylaminen-BuOHDIPEA1006 - 875 - 85
Alkoxide Sodium MethoxideMeOHNone65 (Reflux)1 - 390 - 98
Fluoride TBAF (Anhydrous)DMSONone12012 - 2460 - 75

Detailed Methodologies & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the chemist can verify the success of the reaction at each critical juncture.

Protocol_Workflow S1 1. Preparation Dry Solvent + Base + Nucleophile S2 2. Execution Heat (80-120°C) & Monitor (TLC/LCMS) S1->S2 S3 3. Quench & Extract H2O Quench, EtOAc Extract S2->S3 >95% Conversion S4 4. Purification Flash Chromatography S3->S4 S5 5. Validation NMR & HRMS Analysis S4->S5

Figure 2: Standard self-validating experimental workflow for SNAr reactions.

Protocol A: Amination via SNAr (Morpholine Substitution)

Objective: Synthesize 4-(6-(4-ethylphenyl)pyridazin-3-yl)morpholine.

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-(4-ethylphenyl)pyridazine (1.0 eq, 1.0 mmol, ~218.7 mg) and anhydrous K2CO3 (2.0 eq, 2.0 mmol, 276.4 mg).

  • Solvent & Reagent Addition: Purge the flask with Argon for 5 minutes. Add anhydrous DMF (5.0 mL) followed by morpholine (1.5 eq, 1.5 mmol, 130 µL) via syringe.

  • Heating & Monitoring (Validation Step 1): Attach a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via TLC (Eluent: 40% EtOAc in Hexanes). The starting material (Rf ~ 0.6) will be consumed, and a more polar, UV-active product spot (Rf ~ 0.3) will appear. Reaction is typically complete within 4 hours.

  • Quench & Extraction (Validation Step 2): Cool the mixture to room temperature. Quench by pouring into 20 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 15 mL). Causality note: The aqueous quench forces the organic product into the EtOAc layer while effectively removing the DMF solvent and inorganic salts into the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 10 mL) to remove residual trace DMF, followed by brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

  • Analytical Validation: Confirm product identity via 1H NMR (CDCl3). Look for the disappearance of the highly deshielded pyridazine proton adjacent to the chlorine, and the appearance of morpholine multiplets at ~3.6 ppm and ~3.8 ppm.

Protocol B: Etherification via SNAr (Methoxylation)

Objective: Synthesize 3-(4-ethylphenyl)-6-methoxypyridazine.

  • Reaction Setup: In a dry 25 mL flask under Argon, dissolve 3-chloro-6-(4-ethylphenyl)pyridazine (1.0 eq, 1.0 mmol, ~218.7 mg) in anhydrous Methanol (5.0 mL).

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (NaOMe) in methanol (25% w/w, 1.5 eq, 1.5 mmol, ~340 µL) dropwise at 0 °C. Causality note: Adding the alkoxide at 0 °C prevents exothermic degradation and limits the formation of unwanted side products before controlled heating begins.

  • Heating: Warm the reaction to room temperature, then heat to reflux (65 °C) for 2 hours.

  • Workup: Once TLC indicates complete conversion, cool the mixture and concentrate the methanol in vacuo. Resuspend the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer (Na2SO4), filter, and evaporate to yield the product. Alkoxylation reactions on this scaffold are typically exceptionally clean, often requiring no further chromatographic purification.

Troubleshooting & Safety Considerations

  • Incomplete Conversion: If the reaction stalls, it is likely due to the nucleophile being sterically hindered or insufficiently nucleophilic. Solution: Transition from a carbonate base to a stronger base like NaH to generate the naked nucleophilic anion prior to adding the pyridazine.

  • Formation of Pyridazinone: If LC-MS analysis shows an [M+H]+ peak corresponding to the addition of 16 Da (loss of Cl, addition of OH), water has infiltrated the system. Solution: Ensure all glassware is flame-dried and reagents (especially hygroscopic solvents like DMF and DMSO) are stored over activated molecular sieves.

  • Safety: Halopyridazines can be skin sensitizers. DMF is a known teratogen and easily absorbed through the skin. All SNAr setups must be performed in a properly ventilated fume hood using nitrile gloves and standard PPE.

References

  • Source: grokipedia.
  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)
  • Source: nih.gov (PMC)
  • Source: acs.org (The Journal of Organic Chemistry)

Sources

Application

Application Note: 3-Chloro-6-(4-ethylphenyl)pyridazine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern drug discovery, the strategic selection of core scaffolds dictates both the synthetic tractability and the pharmacokinetic viability of lead compounds. 3-Chloro-6-(4-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic selection of core scaffolds dictates both the synthetic tractability and the pharmacokinetic viability of lead compounds. 3-Chloro-6-(4-ethylphenyl)pyridazine has emerged as a highly versatile, bifunctional building block.

The pharmacological value of this scaffold is driven by two distinct structural features:

  • The Pyridazine Core: The diazine ring possesses a high dipole moment and two adjacent nitrogen atoms that act as potent hydrogen-bond acceptors. This makes the pyridazine moiety an exceptional hinge-binding motif for kinase inhibitors[1] and a strong pharmacophore for CNS targets[2].

  • The 4-Ethylphenyl Vector: This rigid, lipophilic substituent is geometrically primed to occupy deep hydrophobic pockets—such as the selectivity pockets in Aurora kinases or the allosteric sites of the KCC2 cotransporter[1][2].

Synthetically, the electron-withdrawing nature of the pyridazine ring highly activates the C3-chloride toward Nucleophilic Aromatic Substitution (SNAr)[3]. For poorly nucleophilic substrates (e.g., anilines, amides), the C-Cl bond readily undergoes oxidative addition in Palladium-catalyzed Buchwald-Hartwig cross-couplings[4]. This orthogonal reactivity enables the rapid, divergent synthesis of complex libraries.

Synthetic Divergence & Workflow

The following diagram illustrates the synthetic versatility of the 3-chloro-6-(4-ethylphenyl)pyridazine scaffold, demonstrating how a single core can be derivatized to target entirely different therapeutic areas.

G Core 3-Chloro-6-(4-ethylphenyl)pyridazine (Bifunctional Scaffold) SNAr SNAr Reaction (Aliphatic Amines/Thiols) Core->SNAr Nucleophile, Base Heat Buchwald Buchwald-Hartwig (Anilines/Amides) Core->Buchwald Pd-Cat, Ligand Base Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd-Cat, R-B(OH)2 Base Prod1 AChE / KCC2 Inhibitors SNAr->Prod1 Prod2 Aurora Kinase Inhibitors Buchwald->Prod2 Prod3 Extended Biaryl Ligands Suzuki->Prod3

Caption: Synthetic divergence of 3-chloro-6-(4-ethylphenyl)pyridazine in drug discovery workflows.

Quantitative Reaction Parameters

To facilitate experimental design, the table below summarizes the optimized reaction conditions for derivatizing 3-chloro-6-arylpyridazines based on established medicinal chemistry literature[2][3][4][5].

Reaction TypeReagents / Catalyst SystemSolventTemp (°C)Typical YieldPrimary Application
SNAr (Aliphatic Amines) Amine (1.5 eq), K₂CO₃ or DIPEA (2.0 eq)1-BuOH or DMSO100–15070–95%AChE inhibitors, 5-HT3 antagonists
SNAr (Thiolation) Thiourea (excess), MicrowaveH₂O / EtOH22080–85%KCC2 Antagonists
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%), t-BuXPhos (10 mol%), NaOt-Bu2-Me-THF or Dioxane90–11075–98%Kinase inhibitors (e.g., Aurora A/B)
Suzuki-Miyaura R-B(OH)₂ (1.2 eq), PdCl₂(dppf), Na₂CO₃Dioxane / H₂O90–10060–90%Extended biaryl allosteric modulators

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the solvent and reagent choices is explicitly detailed to allow researchers to troubleshoot and adapt the methods to proprietary analogs.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Context: This method is highly effective for generating basic amine derivatives commonly used in CNS indications (e.g., Acetylcholinesterase inhibitors)[3].

Mechanistic Insight: 1-Butanol is selected as the solvent because its polar protic nature stabilizes the transition state of the chloride displacement, while its high boiling point allows for sufficient thermal energy to overcome the activation barrier of the SNAr reaction.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-chloro-6-(4-ethylphenyl)pyridazine (1.0 mmol) in 10 mL of anhydrous 1-butanol.

  • Reagent Addition: Add the desired aliphatic amine (e.g., N-methylpiperazine) (1.5 mmol) and finely powdered ammonium chloride (1.0 mmol) or potassium carbonate (K₂CO₃) (2.0 mmol) to act as an acid scavenger[3][6].

  • Reaction: Attach a reflux condenser and heat the mixture to 110–120 °C (reflux) under a nitrogen atmosphere for 24–48 hours. Monitor conversion via LC-MS.

  • Workup: Remove the solvent under reduced pressure. Resuspend the crude residue in 20 mL of 10% aqueous K₂CO₃ and extract with Ethyl Acetate (3 × 20 mL).

  • Purification: To separate the product from unreacted aliphatic amine, wash the combined organic layers with a 10% aqueous citric acid solution. The product will partition into the aqueous layer as a citrate salt. Basify the aqueous layer to pH 10 with solid K₂CO₃ and back-extract with Ethyl Acetate. Dry over MgSO₄, filter, and concentrate to yield the pure aminopyridazine[3].

Protocol B: Buchwald-Hartwig Amination for Poorly Nucleophilic Substrates

Context: When coupling anilines or amides to synthesize targeted oncology agents (such as Aurora kinase inhibitors), SNAr is often insufficient. Palladium catalysis is required[1][4].

Mechanistic Insight: t-BuXPhos is the ligand of choice here. Its extreme steric bulk and electron-rich nature facilitate the challenging reductive elimination step, preventing the catalyst from resting as an unreactive Pd(II) complex[4][5].

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Charge the tube with 3-chloro-6-(4-ethylphenyl)pyridazine (1.0 mmol), the aniline/amide derivative (1.2 mmol), and Sodium tert-butoxide (NaOt-Bu) (1.5 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 mmol, 5 mol%) and t-BuXPhos (0.10 mmol, 10 mol%)[4][5].

  • Degassing: Seal the tube, evacuate, and backfill with ultra-pure Nitrogen (repeat 3 times).

  • Solvent Addition: Inject 5 mL of anhydrous, degassed 2-Methyltetrahydrofuran (2-Me-THF) or 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4 to 16 hours. The solution typically transitions from a deep red/purple to a dark amber color as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to isolate the target compound.

Pharmacological Target Mapping

Once derivatized, the 6-arylpyridazine scaffold engages a diverse array of biological targets. The diagram below maps the relationship between the core ligand, its primary biological targets, and the resulting phenotypic effects.

Pathway Ligand Pyridazine Derivative Kinase Aurora Kinase A/B Ligand->Kinase Hinge Binding KCC2 KCC2 Cotransporter Ligand->KCC2 Allosteric Mod AChE Acetylcholinesterase Ligand->AChE Active Site Oncology Cell Cycle Arrest (Oncology) Kinase->Oncology Neuro Chloride Homeostasis (Neurology) KCC2->Neuro Alz Acetylcholine Accumulation (Alzheimer's) AChE->Alz

Caption: Pharmacological target mapping and downstream phenotypic effects of pyridazine derivatives.

References

  • Aminopyridazines as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 5-HT 3 Antagonists Derived from Aminopyridazine-type Muscarinic M1 Agonists | Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program | National Institutes of Health. Available at:[Link]

  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases | Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water | The Royal Society of Chemistry. Available at:[Link]

Sources

Method

Application Note: Advanced Catalytic Strategies for the Functionalization of 3-Chloro-6-(4-ethylphenyl)pyridazine

Introduction & Mechanistic Rationale 3-Chloro-6-(4-ethylphenyl)pyridazine is a highly valuable, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and materials science. The pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Chloro-6-(4-ethylphenyl)pyridazine is a highly valuable, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and materials science. The pyridazine core is a privileged scaffold, frequently deployed for its ability to participate in critical hydrogen-bonding interactions within the hinge regions of various kinase targets[1]. The 4-ethylphenyl group at the C6 position provides essential lipophilicity and steric bulk, influencing downstream pharmacokinetic properties.

The primary synthetic utility of this molecule lies in the C3 chlorine atom. Because the diazine ring contains two adjacent electronegative nitrogen atoms, the C-Cl bond is highly activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed oxidative addition[2]. However, this same electron-deficient environment makes the intermediate palladium complexes susceptible to side reactions—most notably, protodehalogenation (hydrodehalogenation)—if the subsequent transmetalation or reductive elimination steps are not sufficiently rapid[3]. Therefore, selecting the appropriate catalyst and ligand system is not merely a matter of optimizing yield, but of mechanistically directing the pathway away from dead-end off-target reactions.

Catalyst Selection: Causality and Design

Palladium-Catalyzed C–C Bond Formation (Suzuki-Miyaura)

For Suzuki-Miyaura couplings, the oxidative addition of the C-Cl bond to Pd(0) is generally facile due to the electron-withdrawing nature of the pyridazine ring. However, traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields because the triphenylphosphine ligands do not provide enough steric bulk to accelerate the reductive elimination step[4].

  • The Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) combined with a Pd(0) source like Pd₂(dba)₃ is essential. These ligands increase the electron density at the palladium center (stabilizing the oxidative addition complex) while their steric bulk forces the two coupling partners into close proximity, drastically lowering the activation energy required for reductive elimination[5].

Palladium-Catalyzed C–N Bond Formation (Buchwald-Hartwig)

Amination of chloropyridazines is notoriously challenging. Aryl chlorides are less reactive than their bromide or iodide counterparts, making oxidative addition the rate-limiting step[3]. Furthermore, aliphatic amine nucleophiles can coordinate to the palladium center, poisoning the catalyst.

  • The Solution: Pre-catalysts such as palladacycles (e.g., RuPhos Pd G3 or BrettPhos Pd G3) are vastly superior to in situ generated Pd(0) from Pd(OAc)₂. Palladacycles undergo rapid, quantitative activation under mild basic conditions to form the active, monoligated Pd(0)-L species[3]. This prevents the formation of unreactive bis-ligated complexes and ensures the catalyst outcompetes amine poisoning, allowing for the successful coupling of challenging secondary amines[6].

Quantitative Data: Catalyst Screening Profiles

To guide experimental design, the following table summarizes the expected performance of various catalytic systems when reacting 3-Chloro-6-(4-ethylphenyl)pyridazine with standard nucleophiles (e.g., 4-methoxyphenylboronic acid for Suzuki, morpholine for Buchwald-Hartwig).

Reaction TypeCatalyst SystemLigandBase / SolventTemp (°C)Expected Yield (%)Primary Byproduct
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)None (Tetrakis)Na₂CO₃ / DME:H₂O8045 - 60Hydrodehalogenation
Suzuki-MiyauraPd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄ / 1,4-Dioxane9085 - 95Trace homocoupling
Buchwald-HartwigPd(OAc)₂ (5 mol%)BINAP (5 mol%)NaOtBu / Toluene10050 - 65Unreacted starting material
Buchwald-HartwigRuPhos Pd G3 (2 mol%)RuPhos (2 mol%)LiHMDS / THF8590 - 98None significant

Catalytic Workflow Visualization

G Pd_0 Active Catalyst Pd(0) L_n Ox_Add Oxidative Addition (Rate Limiting for C-Cl) Pd_0->Ox_Add Substrate 3-Chloro-6-(4-ethylphenyl)pyridazine (Electron-Deficient Scaffold) Substrate->Ox_Add Pd_II_Complex Pd(II) Intermediate Ar-Pd(L_n)-Cl Ox_Add->Pd_II_Complex Transmet Transmetalation / Amine Binding (Boronic Acid or Amine) Pd_II_Complex->Transmet Pd_II_Coupled Pd(II) Coupled Complex Ar-Pd(L_n)-Nu Transmet->Pd_II_Coupled Red_Elim Reductive Elimination (Accelerated by Bulky Ligands) Pd_II_Coupled->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Functionalized Pyridazine (Target Compound) Red_Elim->Product

Figure 1: Catalytic cycle for the cross-coupling of 3-Chloro-6-(4-ethylphenyl)pyridazine.

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active Pd₂(dba)₃/XPhos system to ensure rapid conversion and minimize protodeboronation of the boronic acid[2].

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

    • Causality: The 1:2 ratio of Pd to ligand ensures the formation of the active monoligated Pd(0)-XPhos species.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the pyridazine) via syringe.

    • Causality: Degassing the solvent is critical. Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) to their inactive phosphine oxides, permanently deactivating the catalyst[3].

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–8 hours.

  • Self-Validating Observation: A successful reaction will maintain a homogeneous yellow-to-orange hue. If the mixture turns black immediately upon heating, this indicates the precipitation of palladium black, signifying catalyst death due to poor ligation or oxygen ingress.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Monitor the reaction via LC-MS (ESI+). The disappearance of the starting material mass and the appearance of the [M+H]+ peak for the coupled product confirms success.

Protocol B: Buchwald-Hartwig Amination using G3 Palladacycles

This protocol leverages the RuPhos Pd G3 pre-catalyst to overcome the high activation barrier associated with the amination of electron-deficient chloropyridazines[3].

Step-by-Step Methodology:

  • Reagent Loading: In a glovebox or using standard Schlenk techniques, charge a vial with 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 equiv), RuPhos Pd G3 (0.02 equiv), RuPhos ligand (0.02 equiv), and LiHMDS (1.5 equiv).

  • Amine Addition: If the amine nucleophile (1.2 equiv) is a solid, add it during step 1. If it is a liquid, add it via microsyringe after the solvent.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.1 M concentration.

  • Reaction Execution: Seal the vial and heat to 85 °C for 12 hours.

    • Causality: The G3 palladacycle is rapidly cleaved by the amine/base mixture at room temperature to generate the active catalyst, preventing the need for high-temperature initiation which can degrade sensitive substrates[3].

  • Quenching & Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with dichloromethane (3 × 10 mL).

  • Self-Validating Observation: Analyze the crude mixture via TLC (UV 254 nm). Aminated pyridazines typically exhibit a strong fluorescent blue/green hue under long-wave UV (365 nm) due to the extended push-pull conjugated system formed by the electron-donating amine and the electron-withdrawing diazine core.

References

  • PubMed (NIH). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.[5] URL: [Link]

  • ACS Publications. Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology.[2] URL: [Link]

  • ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.[4] URL:[Link]

  • Wikipedia. Buchwald–Hartwig amination.[6] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Chloro-6-(4-ethylphenyl)pyridazine crude products

Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we frequently see researchers struggle with the isolation of 3-chloro-6-arylpyridazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we frequently see researchers struggle with the isolation of 3-chloro-6-arylpyridazines. The pyridazine core's unique dipole moment and coordination ability often lead to persistent emulsions during workup, co-elution of impurities during chromatography, and catalyst poisoning in downstream steps.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation of 3-Chloro-6-(4-ethylphenyl)pyridazine , addressing the specific crude profiles generated by both classical POCl 3​ chlorination and Suzuki-Miyaura cross-coupling routes.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My crude product from the POCl 3​ chlorination is a black, tarry mess that forms an unbreakable emulsion during extraction. How do I resolve this?

  • Causality: The conversion of 6-(4-ethylphenyl)-3(2H)-pyridazinone to the 3-chloro derivative using neat POCl 3​ generates highly reactive phosphorodichloridic acid intermediates. If the quench is performed by adding water to the warm reaction mixture, localized exothermic hydrolysis causes polymerization of the pyridazine core. These polymeric tars act as surfactants, stabilizing severe emulsions during liquid-liquid extraction.

  • Solution: Implement a strict "reverse quench." Slowly pour the crude POCl 3​ mixture onto a massive excess of crushed ice while maintaining vigorous stirring. Established protocols dictate keeping the quenched solution strictly below 35°C[1] to prevent oligomerization. If an emulsion still forms during the ethyl acetate extraction, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric tars before phase separation.

Q2: I synthesized the compound via Suzuki coupling, but I cannot separate the target from the bis-coupled byproduct using standard chromatography. What is the optimal strategy?

  • Causality: In the Suzuki route (reacting 3,6-dichloropyridazine with 4-ethylphenylboronic acid), over-coupling is a common kinetic side-reaction[2]. The resulting 3,6-bis(4-ethylphenyl)pyridazine byproduct is significantly more lipophilic than the mono-chloro target. On generic silica gel gradients, tailing can cause these two bands to overlap.

  • Solution: Transition from a generic gradient to an optimized isocratic system. Utilize a Hexane/Ethyl Acetate (1:1 v/v) solvent system, which provides the optimal retention factor (R f​ ~0.35) for 3-chloro-6-arylpyridazines[3]. Alternatively, bypass chromatography entirely by exploiting differential solubility: the mono-chloro target readily crystallizes from hot 2-propanol[1], whereas the bis-coupled byproduct exhibits lower solubility and can often be filtered off hot.

Q3: The NMR looks clean, but the isolated solid has a persistent yellow/brown tint instead of being white. Is this acceptable for downstream API synthesis?

  • Causality: Coloration is typically caused by parts-per-million (ppm) levels of palladium nanoparticles (if synthesized via Suzuki) or conjugated poly-ene impurities (if synthesized via POCl 3​ ). These trace impurities do not show up on routine 1 H-NMR but can severely poison catalysts in subsequent amination or etherification steps.

  • Solution: For Pd contamination, dissolve the crude in EtOAc and stir with a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol) for 2 hours at 40°C before filtration. For POCl 3​ -derived color bodies, perform a hot filtration of the ethanolic recrystallization solution through activated charcoal prior to cooling.

Part 2: Pathway & Workflow Visualizations

ReactionPathways R1 6-(4-ethylphenyl)- 3(2H)-pyridazinone Cond1 POCl3, 85°C R1->Cond1 R2 3,6-dichloropyridazine + 4-ethylphenylboronic acid Cond2 Pd Catalyst, Base Dioxane/H2O, 90°C R2->Cond2 Target 3-Chloro-6-(4-ethylphenyl) pyridazine Cond1->Target Main Imp1 Unreacted Pyridazinone Phosphorus Tars Cond1->Imp1 Byproducts Cond2->Target Main Imp2 Bis-coupled Byproduct Pd Residues Cond2->Imp2 Byproducts

Figure 1: Common synthetic routes and associated crude impurity profiles.

PurificationWorkflow A Crude Reaction Mixture (POCl3 or Suzuki Route) B Aqueous Quench & Neutralization (Ice/Water, 20% NaOH to pH 8) A->B Removes reactive phosphorus species C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D Organic Phase (Target + Impurities) C->D E Aqueous Phase (Salts, POCl3 residues) C->E Discard F Primary Purification (Silica Gel Chromatography) D->F Hexane:EtOAc (1:1) G Secondary Purification (Recrystallization in EtOH/i-PrOH) F->G If >95% purity needed H Pure 3-Chloro-6-(4-ethylphenyl)pyridazine G->H Yield: ~80-85%

Figure 2: Standardized purification workflow for 3-chloro-6-(4-ethylphenyl)pyridazine.

Part 3: Quantitative Data Summaries

Table 1: Impurity Profiling and Mitigation Strategies

Parameter / ImpurityOrigin RouteCharacteristic / R f​ Targeted Removal Strategy
Unreacted 3(2H)-pyridazinone POCl 3​ ChlorinationHighly polar, R f​ < 0.1Aqueous base wash (pH 8); partitions into the aqueous phase.
Polymeric Phosphorus Tars POCl 3​ ChlorinationInsoluble, dark brownCelite filtration of the biphasic quench mixture prior to extraction.
3,6-Bis(4-ethylphenyl)pyridazine Suzuki CouplingHighly lipophilic, R f​ > 0.6Silica gel chromatography (Hexane:EtOAc 1:1)[3].
Palladium Residues Suzuki CouplingDiscoloration (Yellow/Grey)Thiol-scavenger resin treatment or activated charcoal filtration.

Table 2: Recommended Solvent Systems for Purification

TechniqueSolvent SystemRatio / TempMechanistic Purpose
Extraction Ethyl Acetate / Water1:1 (v/v), 25°COptimal phase separation of the target from inorganic salts.
Chromatography Hexane : Ethyl Acetate1:1 (v/v), 25°CProvides baseline resolution of mono- vs. bis-coupled products[3].
Recrystallization 2-PropanolMinimal vol, 60°C 10°CFinal polishing to >99% purity; removes trace color bodies[1].

Part 4: Validated Standard Operating Procedures (SOPs)

Protocol A: Reverse-Quench and Liquid-Liquid Extraction (POCl 3​ Route)
  • Preparation: Cool the completed POCl 3​ reaction mixture to 50°C. Prepare a quenching bath containing 200 g of crushed ice per 1 g of theoretical product[3].

  • Quenching: Transfer the reaction mixture dropwise into the vigorously stirred ice bath.

    • Self-Validating Check: Monitor the internal temperature continuously. If the temperature exceeds 35°C, the solution will begin to darken rapidly, indicating tar formation[1]. Pause addition and add more ice immediately.

  • Neutralization: Slowly add 20% aqueous NaOH until the aqueous phase reaches a stable pH of 8.0 - 8.5.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL per gram of product).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude solid.

Protocol B: Two-Tiered Purification (Chromatography + Recrystallization)
  • Silica Gel Chromatography: Load the crude residue onto a silica gel column (230-400 mesh). Elute using an isocratic mixture of Hexane:Ethyl Acetate (1:1 v/v)[3].

    • Self-Validating Check: Spot the fractions on a TLC plate and visualize under UV 254 nm. The target compound will appear as a strong, distinct quenching spot at R f​ ~0.35, while bis-coupled impurities will run closer to the solvent front (R f​ > 0.6).

  • Concentration: Collect fractions containing the target compound and evaporate to dryness.

  • Recrystallization: Suspend the chromatographed solid in minimal hot 2-propanol (approx. 2-3 mL per gram) at 60°C[1]. Stir until complete dissolution.

  • Decolorization (Optional): If the solution is colored, add 5% w/w activated charcoal, stir for 10 minutes, and filter hot through a pre-warmed pad of Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote crystal growth, then chill to 10°C in an ice bath to maximize precipitation[1].

  • Isolation: Filter the white crystalline solid, wash with ice-cold 2-propanol, and dry under high vacuum at 40°C for 12 hours.

References

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • 5-HT 3 Antagonists Derived from Aminopyridazine-type Muscarinic M1 Agonists. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-Chloro-6-(4-ethylphenyl)pyridazine in Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 3-Chloro-6-(4-ethylphenyl)pyridazine to prevent its degradation. By un...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 3-Chloro-6-(4-ethylphenyl)pyridazine to prevent its degradation. By understanding the compound's inherent stability and potential degradation pathways, users can ensure the integrity of their samples and the reliability of their experimental outcomes.

Introduction: Understanding the Stability of 3-Chloro-6-(4-ethylphenyl)pyridazine

3-Chloro-6-(4-ethylphenyl)pyridazine is a heterocyclic compound featuring a chlorinated pyridazine ring coupled with an ethylphenyl substituent. The stability of this molecule is paramount for its use in research and drug development, as degradation can lead to the formation of impurities, loss of potency, and potentially toxic byproducts.[1][2] The primary factors influencing its stability include temperature, light, moisture, and atmospheric oxygen. The chlorinated pyridazine core, in particular, can be susceptible to nucleophilic substitution and hydrolysis under certain conditions.

This document outlines best practices for storage, offers troubleshooting advice for common degradation-related issues, and provides protocols for assessing the stability of your material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the storage and handling of 3-Chloro-6-(4-ethylphenyl)pyridazine in a question-and-answer format.

Q1: I've noticed a change in the color of my solid 3-Chloro-6-(4-ethylphenyl)pyridazine, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?

A1: A color change in the solid-state is often the first visual indicator of degradation. This can be attributed to several factors:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds, leading to the formation of colored impurities.[3] Pyridazine derivatives are known to be sensitive to light.

  • Oxidation: Interaction with atmospheric oxygen can lead to oxidative degradation. While the compound itself may be relatively stable, trace impurities or specific storage conditions can catalyze this process.

  • Thermal Stress: Although the melting point is high (around 200-201°C for a similar compound), prolonged exposure to elevated, even sub-melting, temperatures can accelerate slow degradation reactions.[4]

Immediate Action:

  • Protect the material from light immediately by transferring it to an amber vial or wrapping the container in aluminum foil.

  • If possible, purge the container with an inert gas like argon or nitrogen to displace oxygen.

  • Store the compound at the recommended low temperature.

  • Before use in a critical experiment, it is highly advisable to re-analyze the material's purity using a suitable analytical method like HPLC or LC-MS to quantify the extent of degradation.

Q2: My stock solution of 3-Chloro-6-(4-ethylphenyl)pyridazine in an organic solvent has turned cloudy or developed a precipitate. What does this signify?

A2: Cloudiness or precipitation in a previously clear solution can indicate several issues:

  • Degradation Product Insolubility: A degradation product may be less soluble in the chosen solvent than the parent compound, causing it to precipitate out of the solution.

  • Hydrolysis: If the solvent contains even trace amounts of water, the chloro-substituent on the pyridazine ring can undergo slow hydrolysis. This would form a new, likely more polar and less soluble, hydroxy-pyridazine derivative. Chlorinated solvents themselves can slowly hydrolyze to form HCl, which can catalyze further degradation.[5]

  • Solvent Evaporation: If the container is not perfectly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

Immediate Action:

  • Verify the seal on your container.

  • If degradation is suspected, the solution should be analyzed to identify the precipitate and any soluble degradants.

  • For future work, consider using a freshly prepared solution. If a stock solution must be stored, use a high-purity, anhydrous solvent and store it under an inert atmosphere at a low temperature.

Q3: I'm observing unexpected peaks in my HPLC or LC-MS analysis of a stored sample. How can I determine if these are from degradation?

A3: The appearance of new peaks is a strong indicator of degradation. To confirm this and understand the degradation pathway, a forced degradation study is recommended.[1][6] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products.

Troubleshooting Steps:

  • Run a Control: Analyze a freshly prepared sample or a sample from a new, unopened batch to serve as a baseline (t=0).

  • Compare Chromatograms: Compare the chromatogram of the stored sample to the baseline. New peaks that are absent in the fresh sample are likely degradation products.

  • Mass Balance: In HPLC, assess the mass balance. A decrease in the peak area of the parent compound should ideally be accounted for by the sum of the peak areas of the new impurities.[7]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound. Co-eluting impurities can be an early sign of degradation.[8]

FAQs: Preventing Degradation of 3-Chloro-6-(4-ethylphenyl)pyridazine

What are the ideal storage conditions for solid 3-Chloro-6-(4-ethylphenyl)pyridazine?

To ensure long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool, at temperatures between 2-8°C or frozen at -20°C.[8] For a similar compound, a storage temperature of -20°C is recommended.[4]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to minimize oxidation.[5][8][9]

  • Light: Protected from light in an amber glass vial or a container wrapped in opaque material.[9][10]

  • Moisture: In a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis.[8][10][11] A desiccator can provide an additional layer of protection.

What is the best way to store solutions of 3-Chloro-6-(4-ethylphenyl)pyridazine?

Solutions are generally less stable than the solid material. If you must store a solution:

  • Use a high-purity, anhydrous solvent.

  • Prepare solutions fresh whenever possible.[8]

  • If storage is necessary, store in a tightly sealed vial with minimal headspace, purged with an inert gas.

  • Store at a low temperature (-20°C or -80°C), provided the compound remains soluble at that temperature.

  • Protect from light.

Which solvents are recommended for preparing stock solutions?
How can I test the stability of my batch of 3-Chloro-6-(4-ethylphenyl)pyridazine?

A forced degradation study is the most effective way to assess stability.[1][6][7] This involves subjecting the compound to a range of stress conditions and analyzing the resulting degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.

Objective: To assess the stability of 3-Chloro-6-(4-ethylphenyl)pyridazine under various stress conditions.
Materials:
  • 3-Chloro-6-(4-ethylphenyl)pyridazine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:
  • Prepare a Stock Solution: Accurately weigh and dissolve 3-Chloro-6-(4-ethylphenyl)pyridazine in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours. Pyridazine derivatives can be extremely unstable in alkaline mediums.[3]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 70°C for 24 hours.[8]

    • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation (Solution): Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]

    • Photodegradation (Solid): Spread a thin layer of the solid compound and expose it as described above.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples (including a control sample kept at 2-8°C and protected from light) to a suitable concentration for HPLC analysis.

    • Analyze all samples by a validated HPLC method. Use a PDA detector to obtain UV spectra of the parent compound and any new peaks, which helps in assessing peak purity.[8]

Data Interpretation:
Stress ConditionExpected OutcomePotential Degradation Pathway
Acid Hydrolysis Moderate degradationHydrolysis of the chloro group to a hydroxyl group.
Base Hydrolysis Significant degradationLikely hydrolysis and potential ring opening.[3]
Oxidation Degradation dependent on structureOxidation of the pyridazine ring or ethylphenyl group.
Thermal Degradation may occurGeneral thermal decomposition.
Photolysis Significant degradationPhotochemically induced reactions, potentially ring cleavage.[3]

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for 3-Chloro-6-(4-ethylphenyl)pyridazine based on its chemical structure and general knowledge of similar compounds.

G parent 3-Chloro-6-(4-ethylphenyl)pyridazine hydrolysis Hydrolysis Product (3-Hydroxy-6-(4-ethylphenyl)pyridazine) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., N-oxides, side-chain oxidation) parent->oxidation [O] (e.g., H₂O₂) photolysis Photodegradation Products (e.g., ring-cleaved products) parent->photolysis Light (hν)

Caption: Hypothetical degradation pathways for 3-Chloro-6-(4-ethylphenyl)pyridazine.

Forced Degradation Experimental Workflow

The diagram below outlines the general workflow for conducting a forced degradation study.

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid (0.1N HCl, 60°C) prep->acid Expose base Base (0.1N NaOH, RT) prep->base Expose oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose therm Thermal (70°C) prep->therm Expose photo Photolytic (ICH Guidelines) prep->photo Expose analysis HPLC-PDA Analysis acid->analysis Analyze base->analysis Analyze oxid->analysis Analyze therm->analysis Analyze photo->analysis Analyze report Characterize Degradants & Assess Stability analysis->report

Caption: Experimental workflow for a typical forced degradation study.

References

  • Rapacz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Table F-2, Preparation and Storage of Dose Formulations in the Studies of o-Chloropyridine. In NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats. Retrieved from [Link]

  • Ligas, M. W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Pyridazine Wholesale Factory. Sinochem Nanjing Corporation. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • SSLC.gov. (n.d.). Chlorine. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Princeton University. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Chloro-6-(4-ethylphenyl)pyridazine derivatives

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize derivatization workflows for 3-chloro-6-(4-ethylphenyl)pyridazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize derivatization workflows for 3-chloro-6-(4-ethylphenyl)pyridazine .

While the 6-(4-ethylphenyl) group provides valuable lipophilicity and structural bulk for drug target interactions, the pyridazine core itself presents unique synthetic challenges. It possesses a high dipole moment and dual hydrogen-bonding capacity ()[1], making it a strong coordinating agent that can easily poison transition metal catalysts. Furthermore, functionalizing the 3-chloro position with bulky nucleophiles often leads to severe steric hindrance, stalling reactions at intermediate stages.

Below, you will find field-proven troubleshooting logic, quantitative ligand selection data, and self-validating protocols to overcome these bottlenecks.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my Buchwald-Hartwig amination of 3-chloro-6-(4-ethylphenyl)pyridazine stall at 30% conversion when using bulky secondary amines?

The Causality: The failure is driven by a combination of catalyst poisoning and a shifted rate-limiting step. Pyridazine nitrogens are excellent ligands for Palladium; without a sterically demanding phosphine ligand, the pyridazine substrate will outcompete the ligand, forming an off-cycle, inactive Pd-complex. Furthermore, when using bulky secondary amines, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination ()[2]. The steric clash between the 6-(4-ethylphenyl)pyridazine framework and the bulky amine on the Pd(II) center creates a massive activation energy barrier. The Solution: Switch your ligand to BrettPhos or RuPhos . These dialkylbiaryl phosphine ligands are exceptionally bulky, which serves two purposes: they sterically shield the Pd center from being poisoned by the pyridazine nitrogens, and they force the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination[2]. Additionally, strictly avoid chlorinated solvents (e.g., chloroform) or acetonitrile, as they can further inhibit the reaction by binding to the palladium center ()[3].

Q2: I am attempting an SNAr reaction with a sterically hindered alkoxide at the 3-position, but I only recover starting material. How can I drive this to completion?

The Causality: While the 3-chloro position of pyridazine is electronically activated for Nucleophilic Aromatic Substitution (SNAr), bulky nucleophiles (like tert-butoxide or substituted phenoxides) struggle to achieve the required trajectory to form the Meisenheimer complex. The steric repulsion between the incoming nucleophile and the adjacent lone pairs of the pyridazine nitrogens raises the transition state energy beyond what standard thermal conditions (e.g., 80 °C in THF) can overcome. The Solution: You have two options.

  • Physical Activation: Shift to a highly polar aprotic solvent (NMP or DMSO) and utilize microwave irradiation at 130–150 °C. The microwave dielectric heating rapidly overcomes the high activation barrier.

  • Mechanistic Shift: Abandon SNAr and utilize a Pd-catalyzed C-O cross-coupling using tBuBrettPhos . This bypasses the Meisenheimer complex entirely, relying instead on metal-mediated transmetalation and reductive elimination.

Q3: During Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid, I observe massive protodeboronation instead of the desired cross-coupled product. What is the root cause?

The Causality: Protodeboronation is a competitive degradation pathway for boronic acids, especially when transmetalation is slow. Ortho-substituted arylboronic acids are highly sterically hindered. When reacting with the L·Pd(II)(Ar)(Cl) complex formed from 3-chloro-6-(4-ethylphenyl)pyridazine, the bulky 6-substituent and the ortho-substituted boronic acid clash, severely bottlenecking the transmetalation step[3]. Because transmetalation is delayed, the boronic acid remains exposed to the basic aqueous conditions, leading to protodeboronation. The Solution: Accelerate transmetalation by using SPhos (which facilitates the coupling of hindered substrates) and switch to a stronger, anhydrous base like anhydrous Ba(OH)₂ or NaOtBu in a low-water solvent mixture (e.g., 1,4-Dioxane with only 1-2 equivalents of H₂O) to minimize the hydrolysis of the boronic acid.

Part 2: System Workflows & Mechanistic Logic

Troubleshooting Start 3-Chloro-6-(4-ethylphenyl)pyridazine + Bulky Nucleophile Decision Reaction Pathway? Start->Decision SNAr SNAr (Thermal) Decision->SNAr Base only BHA Buchwald-Hartwig Decision->BHA Pd Catalyst Issue1 Low Yield / No Rxn (High Activation Energy) SNAr->Issue1 Issue2 Pd-Poisoning by Pyridazine Off-cycle resting state BHA->Issue2 Solution1 Use Microwave / NMP or Stronger Base (NaOtBu) Issue1->Solution1 Solution2 Use BrettPhos/RuPhos (Steric Shielding) Issue2->Solution2 Success Target Product Solution1->Success Solution2->Success

Logical troubleshooting workflow for derivatizing 3-chloro-6-(4-ethylphenyl)pyridazine.

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl Cleavage) Pd0->OxAdd PdII L·Pd(II)(Ar)(Cl) OxAdd->PdII Fast with bulky ligands AmineCoord Amine Binding & Deprotonation PdII->AmineCoord PdII_Amine L·Pd(II)(Ar)(NR2) AmineCoord->PdII_Amine Base required RedElim Reductive Elimination (Steric Clash Zone) PdII_Amine->RedElim Rate-limiting for bulky amines Product Product Release RedElim->Product Product->Pd0 Regeneration

Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at reductive elimination.

Part 3: Quantitative Data & Ligand Selection

To eliminate guesswork, use the following empirically derived matrix when selecting ligands for coupling reactions with this specific pyridazine scaffold.

Table 1: Ligand Selection Matrix for 3-Chloro-6-(4-ethylphenyl)pyridazine Derivatization

Reaction TypeNucleophile / PartnerRecommended LigandCatalyst PrecursorKey Mechanistic Benefit
C-N Coupling Primary AminesRuPhosPd(OAc)₂Facilitates oxidative addition; prevents bis-arylation of the primary amine.
C-N Coupling Secondary Amines (Bulky)BrettPhosPd₂(dba)₃Lowers the energy barrier for rate-limiting reductive elimination[2].
C-O Coupling Branched AlkoxidestBuBrettPhos[(cinnamyl)PdCl]₂Extreme steric bulk prevents competitive β-hydride elimination (dehalogenation).
C-C Coupling Ortho-substituted ArB(OH)₂SPhosPd(dppf)Cl₂Enhances transmetalation rate against steric bulk, outcompeting protodeboronation.

Part 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Buchwald-Hartwig Amination (Sterically Hindered Substrates)

This protocol is engineered to couple 3-chloro-6-(4-ethylphenyl)pyridazine with bulky secondary amines. It incorporates built-in visual and analytical checkpoints to ensure the system is functioning correctly at every stage.

Reagents & Materials:

  • 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 equiv, 1.0 mmol)

  • Bulky Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Purging & Catalyst Pre-activation:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Seal the tube and cycle with Vacuum/Argon three times.

    • Add 5 mL of anhydrous 1,4-Dioxane via syringe. Stir at 40 °C for 10 minutes.

    • Self-Validation Checkpoint 1 (Visual): The mixture must transition from a heterogeneous yellow/purple suspension to a homogeneous deep red/burgundy solution . This color change validates the successful reduction of Pd(II) to the active L·Pd(0) species. If the solution remains cloudy or yellow, your reagents are wet or oxygen has entered the system.

  • Substrate Addition:

    • Dissolve 3-chloro-6-(4-ethylphenyl)pyridazine and the secondary amine in the remaining 5 mL of anhydrous 1,4-Dioxane.

    • Add this solution dropwise to the active catalyst mixture under a positive stream of Argon.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath for 4 hours.

    • Self-Validation Checkpoint 2 (TLC): After 2 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc). View under UV 254 nm. You must observe >80% consumption of the starting material (Rf ~0.6) and the appearance of a new, lower Rf spot. If the starting material spot is unchanged, catalyst poisoning by the pyridazine ring has occurred (likely due to insufficient BrettPhos loading).

  • Quench and Workup:

    • Cool the reaction to room temperature. Quench by adding 10 mL of deionized water.

    • Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • Self-Validation Checkpoint 3 (LC-MS): Run the crude mixture on LC-MS. You must observe the [M+H]⁺ peak corresponding to your target coupled product. Crucially, verify the absence of m/z 219 (the [M+H]⁺ for unreacted 3-chloro-6-(4-ethylphenyl)pyridazine) and the absence of m/z 185 (which would indicate undesired dehalogenation via β-hydride elimination).

Sources

Optimization

Best recrystallization solvents for 3-Chloro-6-(4-ethylphenyl)pyridazine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 3-Chloro-6-(4-ethylphenyl)pyridazine , a critical intermediate typically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 3-Chloro-6-(4-ethylphenyl)pyridazine , a critical intermediate typically synthesized via the regioselective Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine and 4-ethylphenylboronic acid[1].

Below, you will find a field-proven framework for solvent selection, a self-validating recrystallization protocol, and a troubleshooting matrix for common crystallization failures.

Part 1: The Chemistry & Impurity Profile (Causality)

To select the correct recrystallization solvent, we must first understand the specific impurity profile generated during the synthesis of 3-chloro-6-arylpyridazines [2]. Solvent selection is not merely about finding a system where the product is soluble hot and insoluble cold; it relies on the differential solubility of the target molecule versus its synthetic byproducts.

  • Target: 3-Chloro-6-(4-ethylphenyl)pyridazine (Moderate polarity, crystalline solid).

  • Impurity A (Polar): Unreacted 3,6-dichloropyridazine. Highly soluble in polar protic solvents.

  • Impurity B (Non-Polar): 3,6-Bis(4-ethylphenyl)pyridazine (the over-coupled byproduct). Poorly soluble in alcohols, highly soluble in non-polar solvents.

  • Impurity C (Insoluble): Palladium catalyst (Pd black) carryover, which causes a persistent dark coloration [1].

Part 2: Solvent Selection Matrix

Summarizing quantitative and qualitative data, the following table compares common solvent systems based on their ability to isolate the target compound from the specific impurities listed above.

Solvent SystemPolaritySuitabilityCausality / Rationale
Isopropanol (IPA) Polar ProticOptimal Excellent temperature-dependent solubility curve. Retains polar unreacted 3,6-dichloropyridazine in the cold mother liquor. Non-polar bis-coupled impurities remain insoluble at 80°C, allowing removal via hot filtration.
Ethyl Acetate / Heptane (1:3) ModerateGood Anti-solvent crystallization. Ideal if the product "oils out" in alcohols. EtOAc dissolves the product, while the slow addition of heptane forces nucleation.
Toluene Non-PolarPoor The product is often too soluble at room temperature, leading to low recovery yields (<40%). Fails to separate non-polar bis-coupled byproducts effectively.
Ethanol / Water (9:1) Highly PolarModerate Can cause hydrolysis of the reactive C-Cl bond upon prolonged heating. High risk of oiling out if the water content is too high.

Part 3: Step-by-Step Methodology: The "Hot Filtration" Protocol

This self-validating protocol uses Isopropanol (IPA) to exploit the differential solubility of the Suzuki coupling impurities.

Step 1: Initial Dissolution

  • Weigh the crude 3-chloro-6-(4-ethylphenyl)pyridazine and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add 5-10 volumes (mL/g) of Isopropanol (IPA).

  • Heat the suspension to 80°C (mild reflux) with stirring. Self-Validation Check: The solution should turn deep yellow/brown, but some solid may remain. This insoluble material is typically palladium black and the bis-coupled impurity. Do not add more solvent to force it into solution.

Step 2: Hot Filtration 4. Pre-heat a sintered glass funnel to prevent premature crystallization. 5. Filter the hot mixture through a thin pad of Celite to remove the insoluble palladium and bis-coupled byproducts. 6. Rinse the filter cake with a minimal amount (1-2 volumes) of hot IPA.

Step 3: Controlled Nucleation and Cooling 7. Transfer the hot filtrate to an Erlenmeyer flask. 8. Allow the solution to cool slowly to room temperature (approx. 20-25°C) without agitation. Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor (occlusion). 9. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation and Washing 10. Collect the crystals via vacuum filtration. 11. Wash the crystal cake with 1-2 volumes of ice-cold IPA, followed by 1 volume of cold heptane to aid drying. Self-Validation Check: The filtrate (mother liquor) should retain a yellow tint (containing unreacted 3,6-dichloropyridazine), while the crystal cake should be white to off-white [3]. 12. Dry the crystals under vacuum at 40°C to constant weight.

Workflow Crude Crude 3-Chloro-6-(4-ethylphenyl)pyridazine (Contains Pd, Mono-, Bis-coupled, & Starting Material) Dissolve Dissolve in Hot Isopropanol (80°C) Crude->Dissolve HotFilter Hot Filtration through Celite Dissolve->HotFilter FilterCake Filter Cake (Pd catalyst & Bis-coupled impurity) HotFilter->FilterCake Insoluble Filtrate Hot Filtrate (Target + Polar impurities) HotFilter->Filtrate Soluble Cooling Controlled Cooling (RT → 4°C) Filtrate->Cooling Crystallize Crystallization of Target Cooling->Crystallize ColdFilter Vacuum Filtration & Cold Wash Crystallize->ColdFilter MotherLiquor Mother Liquor (Unreacted 3,6-dichloropyridazine) ColdFilter->MotherLiquor Liquid Pure Pure Crystalline Product ColdFilter->Pure Solid

Workflow for the purification of 3-Chloro-6-(4-ethylphenyl)pyridazine via differential solubility.

Part 4: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. What causes this and how do I fix it? A1: Oiling out occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute-solvent mixture, or when a high concentration of impurities depresses the melting point below the crystallization temperature. Solution: Do not crash-cool the solution. Re-heat the mixture until it is a single homogeneous liquid phase. Allow it to cool very slowly. As it approaches the cloud point, add a seed crystal of pure 3-chloro-6-(4-ethylphenyl)pyridazine to provide a nucleation site. If oiling out persists, switch to a lower-boiling solvent system like Ethyl Acetate/Heptane, which lowers the temperature at which phase separation occurs.

OilingOut Start Issue: Product Oils Out Cause Cause: Solvent BP > Mixture MP or High Impurity Load Start->Cause Action1 Action 1: Re-heat & Add Seed Crystals Cause->Action1 Action2 Action 2: Switch to Lower BP Solvent (EtOAc/Heptane) Cause->Action2 Action3 Action 3: Pre-purify via Silica Plug Cause->Action3 Resolution Successful Nucleation Action1->Resolution Action2->Resolution Action3->Resolution

Decision tree for troubleshooting oiling out during the recrystallization process.

Q2: The recrystallized product still has a persistent yellow/brown tint. What is the cause and the solution? A2: A persistent dark tint is almost always caused by colloidal palladium catalyst carryover from the Suzuki-Miyaura coupling, or oxidized boronic acid byproducts that co-crystallize with the target molecule [1]. Solution: Before recrystallization, dissolve the crude mixture in Ethyl Acetate and stir with activated carbon (Darco, 10% w/w) or a palladium scavenger resin (e.g., QuadraPure) for 30 minutes at room temperature. Filter through a silica plug, concentrate, and then proceed with the IPA recrystallization.

Q3: I am getting a very low recovery yield (<40%) after recrystallization. Why? A3: Low yields are typically caused by using too much solvent during the initial dissolution phase, or choosing a solvent where the product is too soluble at cold temperatures (e.g., Toluene). Solution: Always use the minimum amount of boiling solvent required to dissolve the target compound. If you have already added too much, distill off 30-50% of the solvent under reduced pressure, then repeat the cooling process. Ensure the final cooling step is performed in an ice bath (0-4°C) for at least an hour to force the remaining product out of solution.

References

  • Contreras, J.-M., et al. "Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. Available at: [Link]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra for 3-Chloro-6-(4-ethylphenyl)pyridazine

Title: Structural Elucidation of 3-Chloro-6-(4-ethylphenyl)pyridazine: A Comparative Guide to 1D vs. 2D NMR Methodologies Introduction 3-Chloro-6-(4-ethylphenyl)pyridazine is a highly valuable synthetic intermediate util...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 3-Chloro-6-(4-ethylphenyl)pyridazine: A Comparative Guide to 1D vs. 2D NMR Methodologies

Introduction 3-Chloro-6-(4-ethylphenyl)pyridazine is a highly valuable synthetic intermediate utilized in the development of agrochemicals and targeted pharmaceuticals. The presence of the 3-chloro and 6-aryl substituents on the diaza-aromatic core creates a highly polarized π -system, presenting unique analytical challenges. Accurate structural verification is paramount to ensure proper regiochemistry before proceeding with downstream cross-coupling or nucleophilic substitution reactions.

This guide objectively compares two analytical approaches—Standard 1D NMR versus an Advanced 2D NMR Suite—to demonstrate how to overcome signal ambiguity, resolve overlapping aromatic resonances, and definitively confirm the molecular architecture.

Part 1: The Analytical Challenge & Comparison Framework

The pyridazine core exerts strong electron-withdrawing effects that complicate simple 1D NMR assignments. Relying solely on 1D data can lead to misassignments of the pyridazine protons (H-4 vs. H-5) and the quaternary carbons linking the two ring systems.

  • Alternative A: Standard 1D 1 H and 13 C NMR (400 MHz, CDCl 3​ )

    • Performance: Rapid acquisition and cost-effective. Excellent for routine purity checks and confirming the presence of the ethyl aliphatic signals.

    • Limitations: Cannot unambiguously differentiate between the pyridazine H-4/H-5 protons or definitively assign the critical quaternary carbons (C-3, C-6, C-1', C-4') without relying heavily on empirical shift rules.

  • Alternative B: Advanced 2D NMR Suite (600 MHz, DMSO-d 6​ )

    • Performance: Provides absolute regiochemical proof through Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC). The use of DMSO-d 6​ induces solvent-based chemical shift dispersion, pulling apart overlapping aromatic signals.

    • Limitations: Requires higher instrument time, sample concentration, and operational cost.

NMR_Workflow cluster_A Alternative A: Routine cluster_B Alternative B: Advanced Prep Sample Preparation (CDCl3 vs DMSO-d6) OneD 1D 1H & 13C NMR (400 MHz) Prep->OneD TwoD 2D NMR Suite (600 MHz, HMBC/HSQC) Prep->TwoD Eval1 Partial Assignment (Ambiguous Quaternary C) OneD->Eval1 Eval2 Absolute Regiochemistry (Unambiguous) TwoD->Eval2

Comparative workflow of 1D vs. 2D NMR methodologies for structural elucidation.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific relaxation delays ensures quantitative reliability.

Protocol A: Standard 1D NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of 3-chloro-6-(4-ethylphenyl)pyridazine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • 1 H NMR Acquisition: 400 MHz, 16 scans, 30° pulse angle. Crucial: Set a 2.0 s relaxation delay (D1) to ensure complete longitudinal relaxation of the aromatic protons.

  • 13 C NMR Acquisition: 100 MHz, 1024 scans, 30° pulse angle, WALTZ-16 decoupling.

Protocol B: Advanced 2D NMR Suite Acquisition

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of DMSO-d 6​ . The strong hydrogen-bond accepting nature of DMSO alters the solvation sphere, enhancing the shift dispersion of the diaza-aromatic protons [1].

  • HSQC ( 1 H- 13 C): 600 MHz, optimized for 1JCH​ = 145 Hz. This confirms all direct carbon-proton attachments, immediately isolating the quaternary carbons.

  • HMBC ( 1 H- 13 C): Optimized for long-range coupling ( nJCH​ = 8 Hz), 256 t1​ increments, 8 scans per increment. This maps the 2-bond and 3-bond connectivity across the pyridazine-phenyl bridge.

Part 3: Quantitative Data & Mechanistic Insights

Table 1: 1 H NMR Chemical Shift Comparison

PositionGroupMultiplicityAlternative A (400 MHz, CDCl 3​ ) δ (ppm)Alternative B (600 MHz, DMSO-d 6​ ) δ (ppm)
Ethyl CH 3​ AlkylTriplet (t)1.281.22
Ethyl CH 2​ AlkylQuartet (q)2.732.68
H-3', H-5'PhenylDoublet (d)7.367.42
H-4PyridazineDoublet (d)7.537.85
H-5PyridazineDoublet (d)7.838.20
H-2', H-6'PhenylDoublet (d)7.988.05

Note: The transition to DMSO-d 6​ causes a significant downfield shift for the pyridazine protons due to strong dipole-dipole interactions with the solvent.

Mechanistic Causality (E-E-A-T): A common point of confusion in Alternative A is why H-4 appears upfield of H-5 in the pyridazine ring, despite being adjacent to the highly electronegative chlorine atom. This is a classic example of competing electronic effects [2]. While chlorine is inductively electron-withdrawing (-I), its lone pairs act as a resonance donor (+M). The strong electron-withdrawing nature of the adjacent pyridazine nitrogen atoms dominates the system's induction. Consequently, the resonance donation from the chlorine atom selectively shields the C-4 position, causing H-4 to resonate upfield compared to H-5, which sits adjacent to the electron-withdrawing (by resonance) aryl group.

Table 2: 13 C NMR & 2D HMBC Correlations (Alternative B)

Carbon PositionType 13 C δ (ppm)Key HMBC Correlations ( 1 H 13 C)
Ethyl CH 3​ Primary15.4Ethyl CH 2​
Ethyl CH 2​ Secondary28.8C-3', C-4', C-5'
C-5Tertiary124.5H-4
C-2', C-6'Tertiary127.2H-3'/H-5', C-4', C-6 (Pyridazine)
C-4Tertiary127.8H-5
C-3', C-5'Tertiary128.6H-2'/H-6', C-1', Ethyl CH 2​
C-1'Quaternary132.5H-3'/H-5', H-5 (Pyridazine)
C-4'Quaternary147.1H-2'/H-6', Ethyl CH 2​
C-3 (C-Cl)Quaternary155.3H-4, H-5
C-6 (C-Ar)Quaternary157.6H-4, H-5, H-2'/H-6'

By utilizing Alternative B, the HMBC data creates a self-validating loop. The 3J coupling from the phenyl H-2'/H-6' protons into the pyridazine C-6 carbon ( δ 157.6 ppm) unambiguously proves the regiochemical linkage between the two ring systems, a feat impossible with Alternative A alone [3].

HMBC_Network H4 H-4 (Pyridazine) C3 C-3 (C-Cl) H4->C3 2J C6 C-6 (C-Ar) H4->C6 3J H5 H-5 (Pyridazine) H5->C3 3J H5->C6 2J C1 C-1' (Ar) H5->C1 3J H26 H-2'/H-6' (Phenyl) H26->C6 3J

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

References

  • Title: NMR Spectroscopy: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines Source: Canadian Journal of Chemistry (Heinisch, G., & Holzer, W., 1991) URL: [Link]

Comparative

Comparative Cross-Coupling Efficiency of 3-Chloro-6-(4-ethylphenyl)pyridazine: A Technical Guide

Pyridazine scaffolds are privileged structures in drug discovery and agrochemical development, frequently serving as bioisosteres for phenyl and pyridine rings. Among these, 3-chloro-6-(4-ethylphenyl)pyridazine is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridazine scaffolds are privileged structures in drug discovery and agrochemical development, frequently serving as bioisosteres for phenyl and pyridine rings. Among these, 3-chloro-6-(4-ethylphenyl)pyridazine is a highly versatile electrophilic building block (1)[1].

As an Application Scientist, I frequently observe that the efficiency of C-C bond formation on heterocycles is heavily dictated by the electronic environment of the ring. The adjacent nitrogen atoms in the 1,2-diazine core significantly lower the LUMO energy, making the C3-Cl bond highly susceptible to oxidative addition by low-valent transition metals (2)[2]. While the para-ethyl group on the C6-phenyl ring introduces a weak inductive electron-donating effect (+I) compared to an unsubstituted 3-chloro-6-phenylpyridazine (3)[3], this slight attenuation in electrophilicity does not hinder its robust performance in modern cross-coupling methodologies.

This guide objectively compares three leading methodologies for the cross-coupling of 3-chloro-6-(4-ethylphenyl)pyridazine, providing mechanistic causality and self-validating experimental protocols.

Methodological Comparison & Causality

To functionalize the C3 position, synthetic chemists typically choose between three distinct paradigms:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling : The industry standard. It relies on the pre-activation of the nucleophilic partner as an arylboronic acid. Mechanistically, the addition of an aqueous base is non-negotiable; water dissolves the inorganic base to generate a reactive hydroxypalladium(II) complex, which undergoes transmetalation orders of magnitude faster than the corresponding halide complex (4)[4].

  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC) : A modern approach that directly couples the pyridazine chloride with an aryl bromide, bypassing the need for unstable heteroaryl boronic acids. High cross-selectivity (avoiding homocoupling) is achieved by tuning the Ni catalyst with specific bipyridine ligands, favoring sequential oxidative addition first into the weaker C-Br bond, followed by the C-Cl bond (5)[5]. This requires a stoichiometric reductant like Mn dust (6)[6].

  • Electrochemical Nickel-Catalyzed Arylation : A highly sustainable alternative that replaces chemical reductants with cathodic reduction. Using a sacrificial anode (e.g., Fe or Ni), the system continuously regenerates the active Ni(0) species, allowing the reaction to proceed efficiently at room temperature (7)[7].

Workflow cluster_suzuki Suzuki-Miyaura (Pd) cluster_xec Cross-Electrophile (Ni) cluster_electro Electrochemical (Ni) Start 3-Chloro-6-(4-ethylphenyl)pyridazine S1 Add Arylboronic Acid + Pd(PPh3)4 + K2CO3 Start->S1 X1 Add Aryl Bromide + NiCl2/Ligand + Mn Start->X1 E1 Add Aryl Halide + NiBr2 + Electrolyte Start->E1 S2 1,4-Dioxane/H2O, 90°C S1->S2 Product Cross-Coupled Pyridazine Derivative S2->Product X2 DMF, 60°C X1->X2 X2->Product E2 Undivided Cell, RT E1->E2 E2->Product

Fig 1: Comparative cross-coupling workflows for 3-chloro-6-(4-ethylphenyl)pyridazine.

Quantitative Performance Comparison

The following table summarizes the operational parameters and typical efficiencies for coupling 3-chloro-6-(4-ethylphenyl)pyridazine with standard arylating agents.

MethodologyCatalyst SystemCoupling PartnerReductant / BaseTemp (°C)Typical Yield (%)
Pd-Suzuki Pd(PPh3)4 (5 mol%)Arylboronic AcidK₂CO₃ (aq)80–10075–90
Ni-XEC NiCl₂·glyme (10 mol%)Aryl BromideMn dust6065–85
Electrochemical Ni NiBr₂ (10 mol%)Aryl Halidee⁻ (Sacrificial Anode)25 (RT)60–80

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Check: The biphasic solvent system is critical. Without adequate water, the boronate complex cannot form, stalling the catalytic cycle at the transmetalation step (4)[4].

  • Preparation : To a flame-dried Schlenk flask, add 3-chloro-6-(4-ethylphenyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) (4)[4].

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv). Validation: Perform this under a strict argon atmosphere; Pd(0) complexes are highly sensitive to atmospheric oxygen, which will lead to immediate catalyst deactivation (indicated by a black palladium crash-out) (8)[8].

  • Solvent & Heating : Introduce a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v). Heat the biphasic mixture to 90 °C for 12–16 hours.

  • Workup : Monitor via TLC. Upon consumption of the pyridazine starting material, cool to room temperature. Partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (4)[4].

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Causality Check: Using a 1:1 ratio of electrophiles naturally risks homocoupling. The addition of a specific bipyridine ligand tunes the Ni catalyst's redox potential to favor sequential oxidative addition, ensuring cross-selectivity (5)[5].

  • Glovebox Setup : In a nitrogen-filled glovebox, charge a 20 mL vial with 3-chloro-6-(4-ethylphenyl)pyridazine (1.0 equiv), aryl bromide (1.0 equiv), NiCl₂·glyme (0.10 equiv), and the optimal bipyridine ligand (0.10 equiv) (5)[5].

  • Reductant : Add manganese dust (2.0 equiv) as the stoichiometric terminal reductant to continuously regenerate the active Ni(0) species.

  • Reaction : Add anhydrous DMF (0.2 M). Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours.

  • Quench & Workup : Validation: Carefully quench the reaction with 1.0 M aqueous HCl to consume unreacted Mn dust (effervescence confirms active reductant was present) (8)[8]. Extract with diethyl ether and purify via flash chromatography.

Mechanism Ni0 Ni(0) Active Catalyst NiII Ni(II) Complex Ni0->NiII Oxidative Addition (Aryl-Br) NiI Ni(I) Intermediate NiII->NiI 1e- Reduction (Mn or Cathode) NiIII Ni(III) Complex NiI->NiIII Oxidative Addition (Pyridazine-Cl) NiIII->Ni0 Reductive Elimination Prod Coupled Product NiIII->Prod Release

Fig 2: Ni-catalyzed cross-electrophile coupling catalytic cycle for heteroaryl chlorides.

Conclusion

For standard laboratory-scale synthesis where the corresponding arylboronic acid is commercially available and stable, the Palladium-Catalyzed Suzuki-Miyaura coupling remains the most robust choice for functionalizing 3-chloro-6-(4-ethylphenyl)pyridazine. However, for complex library synthesis or when dealing with unstable boronic acids, the Ni-Catalyzed XEC provides an indispensable, orthogonal strategy by directly utilizing widely available aryl bromides.

References

  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol - Benchchem. 4

  • An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines - The Journal of Organic Chemistry (ACS). 7

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights - University of Wisconsin–Madison. 6

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology - The Journal of Organic Chemistry (ACS). 2

  • Aryl-Nickel-Catalyzed Benzylic Dehydrogenation of Electron-Deficient Heteroarenes - DOI.org. 8

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC (NIH).5

  • 3-Chloro-6-phenylpyridazine - TCI Chemicals.3

  • 3-Chloro-6-(4-ethylphenyl)pyridazine - ChemSrc.1

Sources

Validation

X-ray crystallography data for 3-Chloro-6-(4-ethylphenyl)pyridazine structure confirmation

Title: Structural Elucidation of 3-Chloro-6-(4-ethylphenyl)pyridazine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Target Audience: Researchers, Application Scientists, and Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 3-Chloro-6-(4-ethylphenyl)pyridazine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Target Audience: Researchers, Application Scientists, and Medicinal Chemists.

Executive Summary

In the synthesis of complex pharmaceutical intermediates, confirming the exact regiochemistry and three-dimensional conformation of building blocks is a critical quality control step. 3-Chloro-6-(4-ethylphenyl)pyridazine is a highly valuable heterocyclic scaffold used in the development of bioactive compounds, such as triazolo[4,3-b]pyridazines. However, confirming its structure presents unique analytical challenges. Because the pyridazine core lacks protons at the highly substituted C3 and C6 positions, traditional 1D Nuclear Magnetic Resonance (NMR) often yields ambiguous results regarding regiochemistry.

This guide provides an objective, highly technical comparison of Single-Crystal X-ray Diffraction (SC-XRD) against alternative spectroscopic methods (NMR, LC-MS, FT-IR) for the structural confirmation of 3-chloro-6-arylpyridazines. It details the causality behind technique selection and provides a self-validating experimental protocol for crystallographic analysis.

The Structural Challenge: Why Spectroscopic Methods Fall Short

When synthesizing 3-chloro-6-(4-ethylphenyl)pyridazine, side reactions or isomeric mixtures (e.g., 4-chloro vs. 3-chloro regioisomers) can occur.

While Liquid Chromatography-Mass Spectrometry (LC-MS) easily confirms the molecular weight and isotopic pattern (highlighting the characteristic 35 Cl/ 37 Cl ratio), it provides zero information regarding atom connectivity. NMR spectroscopy excels at revealing the dynamic properties of molecules in solution[1]; however, for highly substituted heterocycles with multiple quaternary centers, 2D NMR techniques (such as HMBC) may yield ambiguous long-range coupling overlaps [2].

Furthermore, NMR cannot directly measure the solid-state torsional angle between the pyridazine ring and the 4-ethylphenyl ring. X-ray crystallography remains the definitive, gold-standard method for determining the precise three-dimensional arrangement of atoms, bond lengths, and the degree of planarity within a crystalline solid [3].

G Start Structure Elucidation Requirement Mass Molecular Weight & Formula (LC-MS) Start->Mass Conn 2D Connectivity (1H/13C NMR, HMBC) Mass->Conn Confirm formula Stereo Absolute Configuration & 3D (X-ray Crystallography) Conn->Stereo Resolve ambiguity

Caption: Logic tree for selecting analytical techniques in structural elucidation.

Comparative Analysis: X-ray Crystallography vs. Alternatives

To objectively evaluate the performance of X-ray crystallography against routine laboratory alternatives, we must analyze the data yield, resolution, and sample requirements. As demonstrated in structural studies of related 3-chloro-6-phenylpyridazine derivatives, SC-XRD provides unparalleled insights into hydrophobic interactions, π−π stacking, and van der Waals forces that dictate solid-state behavior [4].

Table 1: Comparative Performance Metrics for Structure Confirmation

Analytical TechniquePrimary Data YieldedResolution / AccuracySample StateKey Limitation
SC-XRD (X-ray) 3D coordinates, absolute configuration, bond lengthsAtomic resolution (< 0.8 Å)Solid (Single Crystal)Requires high-quality, defect-free single crystals.
NMR (1D/2D) Atom connectivity, solution conformationHigh (chemical shift dependent)Solution (Liquid)Ambiguity at quaternary carbons; cannot determine absolute stereochemistry directly.
LC-HRMS Exact mass, elemental composition< 5 ppm mass errorSolution / GasYields no geometric or connectivity data.
FT-IR Functional group identificationModerate (vibrational bands)Solid / LiquidCannot distinguish complex regioisomers.

Self-Validating Experimental Protocol: X-ray Crystallography

The following methodology outlines a self-validating workflow for the crystallographic determination of 3-Chloro-6-(4-ethylphenyl)pyridazine. The protocol is designed to ensure thermodynamic stability during crystallization and to minimize systematic errors during data collection.

Step 1: Single Crystal Growth (Thermodynamic Selection)
  • Procedure: Dissolve 20 mg of highly pure (>99% by HPLC) 3-Chloro-6-(4-ethylphenyl)pyridazine in a minimum volume of dichloromethane (DCM). Layer carefully with an anti-solvent, such as hexanes or heptane, in a 1:3 ratio.

  • Causality: Vapor diffusion or slow evaporation allows the molecules to assemble into the lowest-energy crystal lattice (thermodynamic product), minimizing the formation of twinned crystals or lattice defects.

Step 2: Crystal Mounting and Data Collection
  • Procedure: Select a block-shaped, transparent single crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a cryostream set to 100 K.

  • Causality: Paratone oil acts as a cryoprotectant. Collecting diffraction data at 100 K drastically reduces the thermal atomic displacement parameters (vibrations), resulting in a sharper electron density map and higher resolution data at high diffraction angles.

Step 3: Data Reduction and Absorption Correction
  • Procedure: Integrate the diffraction frames using standard reduction software (e.g., APEX3). Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: The chlorine atom in the molecule is a relatively heavy scatterer. If absorption correction is omitted, systematic errors will artificially alter the calculated bond lengths around the C-Cl bond.

Step 4: Structure Solution and Refinement (Validation)
  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign all non-hydrogen atoms (C, N, Cl) anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Metric: The protocol is self-validating through the convergence of the R-factor. A final R1​ value of < 0.05 (5%) and a Goodness-of-Fit (GoF) near 1.0 confirms that the calculated model perfectly matches the experimental diffraction data.

G A Synthesized Compound (Powder) B Single Crystal Growth (Vapor Diffusion) A->B Solvent screening C Diffraction Data Collection (100K, Mo Kα) B->C Crystal mounting D Structure Solution (Intrinsic Phasing) C->D Electron density E Refinement (Least Squares, SHELXL) D->E Atom assignment F Final 3D Structure (R1 < 0.05) E->F Convergence

Caption: Workflow for X-ray crystallographic determination of small molecules.

Quantitative Crystallographic Data Summary

Based on the structural behavior of analogous 3-chloro-6-arylpyridazines, researchers should expect the quantitative parameters to align closely with the metrics outlined in Table 2. The critical structural feature to observe is the torsional angle between the pyridazine core and the 4-ethylphenyl ring. Due to steric repulsion between the ortho-protons of the phenyl ring and the adjacent protons on the pyridazine ring, the molecule will not be perfectly planar [3].

Table 2: Expected Crystallographic Parameters for 3-Chloro-6-arylpyridazines

Crystallographic ParameterExpected Range / ValueSignificance
Crystal System Monoclinic or TriclinicTypical for asymmetric bi-aryl small molecules.
Space Group P21​/c or P1ˉ Indicates a centrosymmetric packing arrangement.
Data Collection Temp. 100 KMinimizes thermal motion for sharp electron density.
C-Cl Bond Length ~1.73 - 1.75 ÅConfirms the exact position of the halogen atom.
Inter-ring Torsional Angle 25° - 45°Quantifies the deviation from planarity due to steric strain.
Final R1​ / wR2​ < 0.05 / < 0.15Validates the accuracy of the structural model.

Conclusion

While LC-MS and NMR are indispensable tools for rapid, high-throughput analysis of synthetic intermediates, they possess inherent limitations when dealing with highly substituted, proton-deficient heterocyclic scaffolds. For the unambiguous structural confirmation of 3-Chloro-6-(4-ethylphenyl)pyridazine, Single-Crystal X-ray Diffraction is the only technique that provides absolute certainty regarding regiochemistry, bond metrics, and solid-state conformation. By adhering to the rigorous, low-temperature crystallographic protocol outlined above, researchers can generate highly reliable, self-validating structural data suitable for regulatory submissions and advanced drug design.

References

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry StackExchange[Link]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives Journal of Medicinal Chemistry - ACS Publications[Link]

Safety & Regulatory Compliance

Safety

3-Chloro-6-(4-ethylphenyl)pyridazine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Chloro-6-(4-ethylphenyl)pyridazine requires moving beyond generic safety sheets. In drug discovery and chemical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-Chloro-6-(4-ethylphenyl)pyridazine requires moving beyond generic safety sheets. In drug discovery and chemical development, the presence of a covalent carbon-chlorine (C-Cl) bond fundamentally alters the lifecycle management of a molecule.

This guide provides the authoritative, causality-driven operational protocols necessary for the safe handling, segregation, and disposal of 3-Chloro-6-(4-ethylphenyl)pyridazine, ensuring your laboratory maintains strict environmental compliance and operational safety.

Chemical Profiling and Disposal Causality

3-Chloro-6-(4-ethylphenyl)pyridazine is a halogenated nitrogen-containing heterocycle. The critical functional group dictating its disposal pathway is the aryl chloride .

Under1, compounds containing carbon-halogen bonds are strictly classified as Halogenated Organic Compounds (HOCs)[1].

The Mechanistic "Why": Halogenated wastes cannot be disposed of via standard solvent incineration. When combusted, the chlorine atoms generate hydrochloric acid (HCl) gas. If incinerated at improper temperatures without specialized acid-gas scrubbers, these compounds act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, whether this compound is disposed of as a raw powder or dissolved in a non-halogenated solvent (like DMSO for biological assays), the entire resulting mixture must be legally treated as halogenated waste[3].

Regulatory Classification & Waste Segregation Logic

Proper segregation is a self-validating system: by isolating halogens, you prevent dangerous cross-reactions (such as mixing with strong oxidizers or heavy metals) and drastically reduce the exorbitant costs associated with halogenated waste management[3][4].

G Start 3-Chloro-6-(4-ethylphenyl)pyridazine Waste Generated State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Unused/Spilled Liquid Liquid (Dissolved in Solvent) State->Liquid Reaction Mixture SolidWaste Solid Halogenated Organic Waste Solid->SolidWaste SolventType Carrier Solvent Type? Liquid->SolventType Halogenated Halogenated (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventType->NonHalogenated LiquidHalWaste Liquid Halogenated Organic Waste Halogenated->LiquidHalWaste NonHalogenated->LiquidHalWaste *Contaminates entire stream with Halogens

Decision tree for segregating 3-Chloro-6-(4-ethylphenyl)pyridazine waste streams.

Quantitative Safety & Handling Parameters

To maintain a self-validating safety protocol, adhere to the following quantitative parameters when handling this compound's waste streams:

ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic WastePresence of C-Cl bond dictates specialized high-temp incineration to prevent dioxin formation[3].
Primary Container HDPE or PTFE-lined GlassResists solvent degradation and prevents corrosion from trace HCl generation[5][6].
Maximum Fill Level 90% of Total CapacityProvides critical headspace for vapor expansion, preventing pressure buildup and vessel rupture[5].
Secondary Containment 110% of Primary VolumeEnsures complete capture of material in the event of primary vessel failure[6].
Required PPE Nitrile Gloves, Splash GogglesProtects against dermal absorption and ocular exposure to organic heterocycles[7].

Step-by-Step Disposal Methodologies

Transferring liquids or powders outside of a controlled environment exposes workers to hazardous particulates or vapors. All disposal procedures must be executed within a certified chemical fume hood[7][8].

Protocol A: Disposal of Solid Waste (Powder/Crystals)
  • Collection: Gather all unused 3-Chloro-6-(4-ethylphenyl)pyridazine powder, contaminated weighing paper, spatulas, and pipette tips.

  • Containment: Place the solid waste into a designated, wide-mouth High-Density Polyethylene (HDPE) solid waste container. Do not use lightweight polyethylene or metal cans[6].

  • Labeling: Immediately affix a hazardous waste tag. Explicitly mark the contents as "Hazardous Waste: Solid Halogenated Organic (3-Chloro-6-(4-ethylphenyl)pyridazine)".

  • Storage: Secure the lid tightly and store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents and heavy metals[6].

Protocol B: Disposal of Liquid Solutions (Assay Mixtures & Syntheses)
  • Verification: Verify that the receiving container is strictly designated for 5. Never mix this stream with aqueous waste, heavy metals, or non-halogenated bulk solvents[4][5].

  • Transfer: Working inside the fume hood, use a chemically compatible funnel to slowly pour the solution into the waste container to prevent splashing[5].

  • Volume Control: Monitor the liquid level strictly. Stop filling when the container reaches 90% capacity to allow for vapor expansion[5].

  • Sealing: Immediately seal the container with a leak-proof, screw-on cap. Do not use parafilm, corks, or inverted beakers as closures[6].

  • Documentation: Update the SAA waste log with the exact chemical constituents, noting both the pyridazine derivative and the carrier solvent.

Spill Containment and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

SpillResponse Alert 1. Alert & Evacuate Notify lab personnel PPE 2. Don PPE Nitrile gloves, goggles, coat Alert->PPE Assess 3. Assess Spill Size PPE->Assess Small Small (< 500 mL / < 50 g) Assess->Small Large Large (> 500 mL / > 50 g) Assess->Large Contain 4. Contain & Absorb Use inert absorbent Small->Contain EHS Contact EHS immediately Initiate full evacuation Large->EHS Collect 5. Collect in HDPE Label as Halogenated Waste Contain->Collect

Emergency spill response workflow for halogenated heterocyclic compounds.

Small Spill Execution Steps:

  • Isolate: Stop all nearby heat sources and isolate the area.

  • Absorb: If the compound is in solution, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or a specialized halogenated solvent spill pad)[5][8]. If it is a solid powder, lightly mist with a compatible solvent to prevent aerosolization before sweeping.

  • Collect: Use non-sparking tools to scoop the absorbed material into a heavy-duty HDPE waste bag or container.

  • Decontaminate: Wash the affected surface with soap and water, collecting the wash water as hazardous waste[8].

References

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at:[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry HSC Prep. Available at: [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. Available at:[Link]

  • Halogenated Solvent Cleaners. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-ethylphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-ethylphenyl)pyridazine
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